ARC 239
Description
structure given in first source; alpha(2B)-selective adrenorecepto
Structure
2D Structure
3D Structure
Properties
CAS No. |
67339-62-2 |
|---|---|
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione |
InChI |
InChI=1S/C24H29N3O3/c1-24(2)19-9-5-4-8-18(19)22(28)27(23(24)29)17-14-25-12-15-26(16-13-25)20-10-6-7-11-21(20)30-3/h4-11H,12-17H2,1-3H3 |
InChI Key |
JFNKXGOEOQCXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCN3CCN(CC3)C4=CC=CC=C4OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethyl-(2H,4H)-isoquinoline-1,3-dione 2-(2-(4-(o-methoxyphenyl)piperazine-1-yl)ethyl)-4,4-dimethyl-1,3(2H,4H)isoquinolinedione AR C239 AR-C 239 AR-C239 ARC 239 ARC-239 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ARC-239
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of ARC-239, a selective antagonist of the α2B-adrenoceptor. The information is compiled from preclinical studies and is intended to support further research and development efforts.
Core Mechanism of Action
ARC-239 is a selective antagonist of the α2B-adrenoceptor, a G-protein coupled receptor.[1] The α2-adrenergic receptors, which include α2A, α2B, and α2C subtypes, are crucial in regulating the release of neurotransmitters from adrenergic neurons in the central nervous system and from sympathetic nerves.[1] ARC-239 exerts its effects by competitively binding to and blocking the α2B-adrenoceptor, thereby inhibiting the downstream signaling pathways typically activated by endogenous agonists like norepinephrine and epinephrine.[2] Its reaction kinetics suggest a rapid onset of action.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for ARC-239 in various preclinical studies.
| Parameter | Value | Species/System | Reference |
| pKD for α2B adrenoceptor | 8.8 | Not specified | [1] |
| Ki for 5-HT1A receptor (radioligand: 8-OH-DPAT) | 63.1 nM | Rat brain cortical membranes | [1] |
| Ki for 5-HT1A receptor (radioligand: RX 821002) | 136 nM | Rat brain cortical membranes | [1] |
| Antagonism of gastroprotective effect | 10.4 nM | C57BL/6 mice with induced gastric mucosal damage | [1] |
Signaling Pathway
As an antagonist of the α2B-adrenoceptor, ARC-239 blocks the canonical signaling pathway associated with this receptor. The α2B-adrenoceptor is coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequent downstream signaling events. ARC-239 prevents this cascade by blocking the initial agonist binding.
Key Experimental Findings and Protocols
Finding: Treatment of human platelets with ARC-239 significantly inhibited platelet aggregation induced by adenosine diphosphate (ADP), epinephrine, and arachidonic acid. It also increased the collagen/epinephrine closure time, suggesting a critical role for the α2B-adrenoceptor in platelet aggregation.[1]
Experimental Protocol:
-
Platelet Preparation: Human platelets were isolated from whole blood.
-
Inducing Agents: Platelet aggregation was induced using ADP, epinephrine, or arachidonic acid.
-
Treatment: Platelets were pre-treated with ARC-239 before the addition of inducing agents.
-
Measurement: Platelet aggregation was likely measured using aggregometry, which records the change in light transmission through a platelet suspension as aggregation occurs. The collagen/epinephrine closure time was likely measured using a platelet function analyzer.
Finding: In cervical samples isolated from pregnant rats, ARC-239 effectively inhibited noradrenaline-stimulated contractions.[1]
Experimental Protocol:
-
Tissue Preparation: Cervical tissue samples were isolated from pregnant rats.
-
Experimental Setup: The tissues were likely mounted in an organ bath containing a physiological salt solution.
-
Stimulation: Contractions were stimulated by the addition of noradrenaline.
-
Treatment: The effect of ARC-239 on noradrenaline-induced contractions was assessed by adding it to the organ bath.
-
Measurement: The force of contractions was recorded using a force transducer.
Finding: In C57BL/6 mice with gastric mucosal damage induced by acidified ethanol, ARC-239 (10.4 nM) antagonized the gastroprotective effect induced by α2-adrenoceptor agonists.[1]
Experimental Protocol:
-
Animal Model: C57BL/6 mice were used.
-
Induction of Damage: Gastric mucosal damage was induced using acidified ethanol.
-
Treatment: Mice were treated with an α2-adrenoceptor agonist to induce a gastroprotective effect, with or without the co-administration of ARC-239.
-
Assessment: The extent of gastric mucosal damage was likely assessed histologically or by measuring the area of lesions.
Finding: In rat brain, ARC-239 also recognized the 5-HT1A receptor, inhibiting the binding of radioligands 8-OH-DPAT and RX 821002 to cortical membranes with Ki values of 63.1 and 136 nM, respectively.[1] It has also been reported to exhibit a strong binding affinity for the alpha 1 adrenoceptor.[3]
Experimental Protocol (for 5-HT1A binding):
-
Tissue Preparation: Cortical membranes were prepared from rat brains.
-
Binding Assay: A radioligand binding assay was performed using 8-OH-DPAT or RX 821002 as the radioligand.
-
Competition: The ability of ARC-239 to inhibit the binding of the radioligands was measured by including various concentrations of ARC-239 in the assay.
-
Analysis: The Ki values were calculated from the competition binding data.
Summary and Future Directions
ARC-239 is a potent and selective antagonist of the α2B-adrenoceptor with demonstrated activity in various preclinical models, including inhibition of platelet aggregation and uterine contractions. Its mechanism of action is centered on the blockade of the Gi/o-coupled signaling pathway downstream of the α2B-adrenoceptor. While it shows selectivity for the α2B subtype, off-target binding to the 5-HT1A and alpha 1 adrenoceptors has been observed at higher concentrations.
Future research should focus on further elucidating the downstream signaling consequences of α2B-adrenoceptor blockade by ARC-239 in different cell types and tissues. Additionally, in vivo studies are needed to fully understand its pharmacokinetic and pharmacodynamic profiles and to explore its therapeutic potential in relevant disease models. The development of more selective α2B-adrenoceptor antagonists, potentially by modifying the substitution pattern at the phenylpiperazine moiety of ARC-239 to reduce alpha 1 adrenergic activity, could be a promising avenue for developing novel antiplatelet therapies.[3]
References
ARC-239: A Comprehensive Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARC-239 is a potent and selective antagonist with a well-characterized profile at various adrenergic and serotonin receptors. This technical guide provides an in-depth overview of the binding affinity and selectivity of ARC-239, presenting key quantitative data, detailed experimental methodologies, and visual representations of its associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Binding Affinity and Selectivity of ARC-239
The binding profile of ARC-239 has been determined through various radioligand binding assays, revealing its high affinity for α2B- and α2C-adrenergic receptors, as well as significant affinity for α1-adrenergic and 5-HT1A receptors.
Adrenergic Receptor Binding Profile
| Receptor Subtype | Ki (nM) | pKi | Species/Tissue | Reference |
| α1-Adrenergic | ||||
| α1A | 0.45 (Kd) | 9.35 | Human | [1] |
| α1B | 7.08 (Kd) | 8.15 | Human | [1] |
| α1D | 1.82 (Kd) | 8.74 | Human | [1] |
| α1 (non-selective) | 0.3 | - | Rat Cerebral Cortex | [2] |
| α2-Adrenergic | ||||
| α2A | 3548 | 5.45 | Human | [3] |
| α2A | - | 5.6 | Human (recombinant, CHO cells) | [4] |
| α2A | - | 5.95 (pKd) | Human (recombinant, CHO cells) | [4] |
| α2B | 87.1 | 7.06 | Rat Kidney | [3][5] |
| α2B | - | 8.4 | Human (recombinant, CHO cells) | [4] |
| α2B | - | 7.41 (pKd) | Human (recombinant, CHO cells) | [4] |
| α2C | 112.2 | 6.95 | Human | [3][5] |
| α2C | - | 7.08 | Human (recombinant, CHO cells) | [4] |
| α2C | - | 7.56 (pKd) | Human (recombinant, CHO cells) | [4] |
Serotonin Receptor Binding Profile
| Receptor Subtype | Ki (nM) | Reference |
| 5-HT1A | 63.1 | [3][5] |
Signaling Pathways
ARC-239, as an antagonist, blocks the downstream signaling cascades initiated by the activation of α1-adrenergic, α2-adrenergic, and 5-HT1A receptors.
Experimental Protocols
The following sections detail representative methodologies for conducting radioligand binding and functional assays to characterize the interaction of compounds like ARC-239 with their target receptors.
Radioligand Binding Assays
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Prazosin for α1 receptors, [3H]Rauwolscine for α2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors). The concentration is usually close to the Kd of the radioligand.
-
A range of concentrations of the unlabeled test compound (e.g., ARC-239).
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand.
-
Total binding is determined in the absence of the test compound.
3. Incubation and Filtration:
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response to receptor activation or blockade. For an antagonist like ARC-239, these assays typically involve measuring its ability to inhibit the effect of an agonist.
1. Cell Culture:
-
Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.
2. [35S]GTPγS Binding Assay (for Gi/Gq coupled receptors):
-
This assay measures the activation of G-proteins.
-
Cell membranes are prepared as described for the radioligand binding assay.
-
Membranes are incubated with a fixed concentration of an agonist, a range of concentrations of the antagonist (ARC-239), and [35S]GTPγS.
-
In the presence of an agonist, the activated G-protein binds [35S]GTPγS.
-
The reaction is stopped, and the bound [35S]GTPγS is separated by filtration and quantified by scintillation counting.
-
The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its potency (IC50).
3. Intracellular Calcium Mobilization Assay (for Gq coupled receptors like α1):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are pre-incubated with a range of concentrations of the antagonist (ARC-239).
-
An agonist is added to stimulate the receptor, leading to an increase in intracellular calcium.
-
The change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified to determine its potency.
Conclusion
ARC-239 is a valuable pharmacological tool for studying adrenergic and serotonergic systems. Its distinct selectivity profile, particularly its preference for α2B/C- and α1-adrenergic receptors over the α2A subtype, makes it a useful compound for dissecting the physiological and pathological roles of these receptor subtypes. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development involving ARC-239.
References
- 1. Use of Arc expression as a molecular marker of increased postsynaptic 5-HT function after SSRI/5-HT1A receptor antagonist co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ARC 239 | α2B/C-肾上腺素受体拮抗剂 | MCE [medchemexpress.cn]
The Influence of ARC-239 on Intracellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARC-239 is a potent and selective antagonist of the α2B-adrenergic receptor (α2B-AR), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes. This technical guide provides an in-depth analysis of the known and potential effects of ARC-239 on intracellular signaling pathways. By targeting the α2B-AR, and with noted off-target effects on the 5-HT1A receptor, ARC-239 modulates key second messenger systems and downstream kinase cascades. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling pathways to support further research and drug development efforts.
Introduction to ARC-239
ARC-239 is a well-characterized pharmacological tool used to investigate the physiological and pathological roles of the α2B-adrenoceptor. It exhibits high selectivity for the α2B-AR subtype over α2A and α2C subtypes, making it a valuable reagent for dissecting the specific functions of this receptor. The α2-adrenergic receptors, including the α2B subtype, are primarily coupled to inhibitory G-proteins (Gi/o) and play a crucial role in regulating neurotransmitter release and smooth muscle contraction.[1] Additionally, studies have shown that ARC-239 also possesses an affinity for the serotonin 1A (5-HT1A) receptor, which should be considered when interpreting experimental results.
Effects on α2B-Adrenergic Receptor Signaling Pathways
The primary mechanism of action of ARC-239 is the competitive antagonism of the α2B-adrenoceptor. Activation of the α2B-AR by endogenous agonists like norepinephrine and epinephrine initiates a cascade of intracellular events. By blocking this interaction, ARC-239 is expected to inhibit these downstream signaling pathways.
cAMP/PKA Pathway
The α2B-adrenoceptor is canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions including gene transcription and metabolism. As an antagonist, ARC-239 is predicted to block the agonist-induced decrease in cAMP, thus maintaining or restoring basal cAMP levels and PKA activity. Indeed, studies on the effect of ARC-239 on rat myometrial and cervical tissue have been supported by cAMP measurements, suggesting its impact on this pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. While not a direct effector of Gi/o coupling, cross-talk between GPCRs and the MAPK/ERK pathway is well-documented. Some studies suggest that α2B-AR activation can lead to the proliferation of vascular smooth muscle cells through complex signaling mechanisms that may involve Protein Kinase C (PKC) and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which is a potent activator of the Ras-Raf-MEK-ERK cascade.[3] By antagonizing the α2B-AR, ARC-239 could potentially inhibit this pro-proliferative signaling.
Intracellular Calcium (Ca2+) Mobilization
While α2B-ARs are not primarily coupled to Gq proteins, which directly activate phospholipase C and lead to intracellular calcium mobilization, some evidence suggests a minor role in modulating calcium channels. One study demonstrated that ARC-239 has a minor rightward shift on the guanabenz-induced suppression of L-type Ca2+ current (ICaL), suggesting a subtle influence on calcium influx.[4]
Effects on 5-HT1A Receptor Signaling Pathways
ARC-239 has been shown to recognize 5-HT1A receptors, which adds another layer of complexity to its pharmacological profile. The 5-HT1A receptor also couples to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][6] However, 5-HT1A receptor signaling is more diverse and can also involve:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to membrane hyperpolarization and neuronal inhibition.
-
Inhibition of voltage-gated calcium channels: This reduces calcium influx and neurotransmitter release.
-
Activation of the MAPK/ERK pathway: In some cellular contexts, 5-HT1A receptor activation can stimulate ERK phosphorylation.[5][6]
-
Activation of the PI3K/Akt pathway: This pathway is crucial for cell survival and growth.[5]
As an antagonist at the 5-HT1A receptor, ARC-239 would be expected to block these signaling events when they are initiated by serotonin or other 5-HT1A agonists.
Quantitative Data
Quantitative data on the specific effects of ARC-239 on intracellular signaling pathways is limited in the public domain. The following table summarizes the available binding affinities.
| Target Receptor | Ligand | Species/Tissue | Assay Type | Ki (nM) | pKi |
| α2B-Adrenoceptor | ARC-239 | Rat Kidney | Radioligand Binding | - | 7.06 |
| α2C-Adrenoceptor | ARC-239 | Human | Radioligand Binding | - | 6.95 |
| 5-HT1A Receptor | ARC-239 | Rat Brain | Radioligand Binding | 63.1 | - |
Data compiled from publicly available sources.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of ARC-239 on intracellular signaling.
Radioligand Binding Assay for α2B-Adrenoceptor
This protocol is a general guideline for determining the binding affinity of ARC-239 to the α2B-adrenoceptor.
Materials:
-
Cell membranes expressing the α2B-adrenoceptor
-
Radioligand (e.g., [3H]-RX821002)
-
ARC-239
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ARC-239.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of ARC-239 or vehicle.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.[7][8]
Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of changes in ERK1/2 phosphorylation in response to ARC-239.[9][10]
Materials:
-
Cells of interest
-
ARC-239
-
Agonist for α2B-AR or 5-HT1A receptor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to desired confluency.
-
Serum-starve cells overnight to reduce basal ERK phosphorylation.
-
Pre-treat cells with various concentrations of ARC-239 or vehicle for a specified time.
-
Stimulate cells with an appropriate agonist for a short period (e.g., 5-10 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[9][10]
Intracellular cAMP Measurement
This protocol describes a competitive immunoassay for measuring changes in intracellular cAMP levels.[11][12][13][14][15]
Materials:
-
Cells of interest
-
ARC-239
-
Agonist for α2B-AR or 5-HT1A receptor
-
Cell lysis buffer
-
cAMP assay kit (competitive ELISA or similar)
-
Plate reader
Procedure:
-
Culture cells in a 96-well plate.
-
Pre-treat cells with ARC-239 or vehicle.
-
Stimulate cells with an agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lyse the cells to release intracellular cAMP.
-
Perform the competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
Quantify the cAMP concentration by comparing the signal to a standard curve generated with known amounts of cAMP.
Intracellular Calcium Mobilization Assay
This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium.[16][17][18][19]
Materials:
-
Cells of interest
-
ARC-239
-
Agonist
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye inside the cells.
-
Place the cells in the fluorescence imaging system.
-
Measure the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add ARC-239 and continue to record the fluorescence ratio.
-
Add the agonist and record the change in the fluorescence ratio, which corresponds to the change in intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute calcium concentrations if required, using ionophores and solutions of known calcium concentrations.[16][17][18][19]
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
ARC-239 is a critical tool for elucidating the roles of the α2B-adrenoceptor. Its primary action is to antagonize Gi/o-coupled signaling, thereby influencing intracellular cAMP levels. Furthermore, its interaction with the 5-HT1A receptor necessitates careful consideration in experimental design and data interpretation. While direct quantitative data on ARC-239's impact on downstream signaling cascades remains to be fully elucidated, the provided experimental protocols offer a robust framework for future investigations. This guide serves as a comprehensive resource for researchers aiming to explore the intricate effects of ARC-239 on intracellular signaling pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene expression profiles and signaling mechanisms in α2B-adrenoceptor-evoked proliferation of vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 19. researchgate.net [researchgate.net]
In Vitro Characterization of AR-C 239: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of AR-C 239, a notable antagonist of adrenoceptors. The information is compiled from key scientific literature to facilitate further research and drug development efforts. This document details its binding affinity at various adrenergic receptor subtypes, outlines the experimental protocols for these binding assays, and presents generalized methodologies for its functional characterization.
Ligand Profile: AR-C 239
AR-C 239 is recognized as a selective antagonist for α2B and α2C-adrenoceptors, with additional activity at α1-adrenoceptors. Its pharmacological profile has been primarily defined through radioligand binding assays, which are crucial for determining its affinity and selectivity for various receptor subtypes.
Quantitative Data: Binding Affinity
The binding affinities of AR-C 239 for human α1 and α2-adrenoceptor subtypes have been determined through competitive radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized in the tables below. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi (Mean ± SEM) | Reference |
| α1A | 8.13 ± 0.08 | [1] |
| α1B | 8.16 ± 0.07 | [1] |
| α1D | 7.64 ± 0.07 | [1] |
Table 1: Binding Affinity of AR-C 239 at Human α1-Adrenoceptor Subtypes [1]
| Receptor Subtype | pKi (Mean ± SEM) | Reference |
| α2A | 5.6 | [2] |
| α2B | 8.4 | [2] |
| α2C | 7.08 | [2] |
Table 2: Binding Affinity of AR-C 239 at Human α2-Adrenoceptor Subtypes [2]
Note: The pKi values for α2-adrenoceptors are derived from studies using CHO cell membranes expressing human recombinant subtypes.[2]
Experimental Protocols
Radioligand Binding Assays
The following protocol is a generalized representation based on methodologies described in the literature for determining the binding affinity of antagonists like AR-C 239.[1]
Objective: To determine the inhibition constant (Ki) of AR-C 239 at specific human adrenoceptor subtypes through competitive binding with a radiolabeled ligand.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C-adrenoceptor subtypes.
-
Radioligand: [³H]prazosin for α1 subtypes or [³H]rauwolscine/[³H]RX821002 for α2 subtypes.
-
Competitor: AR-C 239.
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts (e.g., 154 mM NaCl).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Cell Scrapers and Centrifuge.
-
Scintillation Counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
CHO cells expressing the receptor of interest are cultured to near confluency.
-
Cells are harvested by scraping, followed by centrifugation to pellet the cells.
-
The cell pellet is homogenized in ice-cold lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically near its Kd value).
-
Varying concentrations of AR-C 239 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, a high concentration of a suitable antagonist is used instead of AR-C 239.
-
For determining total binding, only the radioligand and buffer are added.
-
-
The reaction is initiated by the addition of the cell membrane preparation.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value of AR-C 239 (the concentration that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the ability of AR-C 239 to antagonize the agonist-induced inhibition of adenylyl cyclase activity.
Principle: α2-adrenoceptors are Gαi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Procedure:
-
Cell Culture: Use cells endogenously or recombinantly expressing the α2-adrenoceptor subtype of interest.
-
Treatment: Pre-incubate the cells with varying concentrations of AR-C 239.
-
Stimulation: Stimulate the cells with a known α2-adrenoceptor agonist (e.g., norepinephrine or UK-14,304) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate basal adenylyl cyclase activity).
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or AlphaScreen).
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of different concentrations of AR-C 239. The data can be analyzed using a Schild plot to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Objective: To measure the ability of AR-C 239 to inhibit agonist-stimulated binding of [³⁵S]GTPγS to G proteins.
Principle: Agonist binding to a Gαi-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to quantify this activation. An antagonist will prevent this agonist-induced increase in [³⁵S]GTPγS binding.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the α2-adrenoceptor subtype of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, varying concentrations of AR-C 239, and a fixed concentration of an α2-adrenoceptor agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the mixture at a controlled temperature for a specific time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the IC50 of AR-C 239 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Objective: To assess the effect of AR-C 239 on agonist-induced intracellular calcium mobilization in cells co-expressing α2-adrenoceptors and a promiscuous G-protein.
Principle: While α2-adrenoceptors are primarily Gαi-coupled, they can be engineered to couple to Gαq/11, which upon activation, stimulates phospholipase C and leads to an increase in intracellular calcium. An antagonist would block this calcium release.
Procedure:
-
Cell Culture: Use a cell line (e.g., HEK293) co-transfected with the α2-adrenoceptor subtype of interest and a promiscuous G-protein (e.g., Gα16).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Antagonist Addition: Add varying concentrations of AR-C 239 to the cells.
-
Agonist Stimulation: Inject a known α2-adrenoceptor agonist and immediately measure the change in fluorescence using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Generate agonist dose-response curves in the presence of different concentrations of AR-C 239 and perform a Schild analysis to determine the pA2 value.
Signaling Pathways
AR-C 239, as an antagonist of α2-adrenoceptors, blocks the canonical Gαi-mediated signaling pathway. This pathway is initiated by the binding of an agonist (like norepinephrine) to the receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Conclusion
AR-C 239 is a valuable pharmacological tool for studying the roles of α2B and α2C-adrenoceptor subtypes. Its in vitro characterization through binding assays has provided clear quantitative data on its affinity and selectivity. While specific functional data remains to be fully elucidated in the public domain, the standardized functional assays described in this guide provide a robust framework for such investigations. The detailed methodologies and pathway diagrams presented herein are intended to support the ongoing research and development efforts within the scientific community.
References
An In-Depth Technical Guide to the Discovery and Synthesis of ARC-239
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARC-239 is a notable pharmacological tool recognized for its potent and selective antagonist activity at α2B and α2C-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ARC-239. It is designed to serve as a detailed resource for researchers and professionals in drug development, offering insights into its mechanism of action, experimental protocols for its evaluation, and a putative synthetic route. The document includes structured data tables for quantitative analysis and detailed diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important research compound.
Introduction
ARC-239, with the chemical name 2-(2-(4,5-dihydro-1H-imidazol-2-yl)phenylamino)-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide, is a key antagonist used in the pharmacological dissection of adrenergic signaling. Its high affinity and selectivity for the α2B and α2C adrenoceptor subtypes over the α2A subtype have made it an invaluable tool for investigating the physiological and pathological roles of these specific receptors. This guide delves into the foundational data and methodologies related to ARC-239, providing a technical framework for its study and application.
Discovery and Pharmacological Profile
ARC-239 was identified as a selective antagonist for the α2B and α2C-adrenergic receptors.[3] Its discovery has been pivotal in differentiating the functional roles of the α2-adrenoceptor subtypes.
Binding Affinity and Selectivity
ARC-239 exhibits a distinct binding profile, with a significantly higher affinity for α2B and α2C adrenoceptors compared to the α2A subtype. It also displays notable affinity for the 5-HT1A receptor, a factor to be considered in experimental design.[4][5]
Table 1: Binding Affinity of ARC-239 at Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Assay Type | pKi | Ki (nM) | pKd | Reference |
| α2A-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 5.6 | - | 5.95 | [6] |
| α2B-Adrenoceptor | Rat (Kidney) | [³H]-Yohimbine | Radioligand Binding | 7.06 | - | - | [4] |
| α2B-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 8.4 | - | 7.41 | [6] |
| α2C-Adrenoceptor | Human | [³H]-Yohimbine | Radioligand Binding | 6.95 | - | - | [4] |
| α2C-Adrenoceptor | Human (recombinant, CHO cells) | [³H]-MK-912 | Radioligand Binding | 7.08 | - | 7.56 | [6] |
| 5-HT1A Receptor | Rat (Brain) | 8-OH-DPAT | Radioligand Binding | - | 63.1 | - | [5] |
| 5-HT1A Receptor | Rat (Cortical Membranes) | [³H]RX 821002 | Radioligand Binding | - | 136 | - | [5] |
Functional Activity
As a competitive antagonist, ARC-239 blocks the effects of agonists at α2B and α2C-adrenoceptors. This has been demonstrated in various functional assays, including the inhibition of agonist-induced contractions in smooth muscle preparations.[5]
Table 2: Functional Antagonist Activity of ARC-239
| Preparation | Agonist | Measured Effect | pA2 / pKB | Reference |
| Human Saphenous Vein | Noradrenaline | Contraction | 7.19 | [3] |
Putative Synthesis of ARC-239
Proposed Synthetic Scheme
The synthesis can be envisioned as the coupling of two primary fragments: 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole and a 2-halo-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide derivative.
Caption: Putative synthetic pathway for ARC-239.
Detailed Methodologies for Key Steps (Hypothetical)
Step 1: Synthesis of 2-(2-aminophenyl)-4,5-dihydro-1H-imidazole (Intermediate 1) A plausible route involves the reduction of 2-nitrobenzonitrile to 2-aminobenzonitrile, followed by conversion to a thioamide and subsequent cyclization with ethylenediamine.
Step 2: Synthesis of 2-chloro-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide (Intermediate 2) This intermediate can be prepared by the acylation of 1,4-benzodioxan-6-amine with chloroacetyl chloride in the presence of a base.[2]
Step 3: Final Coupling to Yield ARC-239 The final step would involve a nucleophilic substitution reaction between the amino group of Intermediate 1 and the chloroacetamide of Intermediate 2, likely carried out in a polar aprotic solvent with a non-nucleophilic base.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ARC-239.
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of ARC-239 for α2-adrenergic receptors.
Caption: Workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]-Yohimbine), and varying concentrations of ARC-239.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the ARC-239 concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of ARC-239 to antagonize agonist-induced inhibition of adenylyl cyclase.
Caption: Workflow for a cAMP accumulation assay.
Protocol Details:
-
Cell Seeding: Plate cells expressing the α2-adrenoceptor subtype of interest in a 96-well plate.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Add increasing concentrations of ARC-239 to the wells.
-
Agonist Stimulation: Add a fixed concentration of an α2-agonist (e.g., UK-14,304) along with an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Determine the IC50 of ARC-239 for reversing the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. For a more detailed characterization of antagonism, perform a Schild analysis by obtaining agonist dose-response curves in the presence of several fixed concentrations of ARC-239.[11][12][13][14][15]
Signaling Pathways
ARC-239 exerts its effects by blocking the canonical signaling pathway of α2B and α2C-adrenergic receptors, which are coupled to inhibitory G proteins (Gαi/o).
Canonical α2-Adrenergic Receptor Signaling
Activation of α2-adrenoceptors by an agonist leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][16][17]
Caption: Canonical α2-adrenergic signaling pathway.
Effect of ARC-239
By competitively binding to the α2B/C-adrenoceptors, ARC-239 prevents agonist binding and subsequent activation of the Gαi protein. This blockade prevents the inhibition of adenylyl cyclase, thereby maintaining or restoring cAMP levels that would otherwise be suppressed by an agonist.
Potential Gβγ-Mediated Signaling
The Gβγ subunits released upon G protein activation can also modulate various downstream effectors, including ion channels and phospholipase C (PLC).[7][18][19][20] Antagonism by ARC-239 would also prevent the liberation of Gβγ and its subsequent signaling.
Caption: Potential Gβγ-mediated downstream signaling.
Conclusion
ARC-239 remains a critical pharmacological agent for the selective antagonism of α2B and α2C-adrenergic receptors. Its well-defined pharmacological profile allows for precise investigation into the roles of these receptor subtypes in various physiological and disease states. This technical guide provides a consolidated resource of its synthesis, quantitative pharmacological data, and the experimental and signaling context in which it is utilized. The provided protocols and diagrams are intended to aid researchers in the design and interpretation of experiments involving ARC-239, ultimately contributing to the advancement of adrenergic receptor research and drug development.
References
- 1. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. Angiotensin II dose–effect curves and Schild regression plots for characterization of different angiotensin II AT1 receptor antagonists in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptor signaling: transducers and effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The regulation of adenylyl cyclase by receptor-operated G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PlumX [plu.mx]
- 19. Heterotrimeric G Protein Subunit Gαq Is a Master Switch for Gβγ-Mediated Calcium Mobilization by Gi-Coupled GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of ARC-239: A Technical Guide for Drug Development Professionals
An in-depth analysis of the chemical architecture and pharmacological profile of the α-adrenoceptor antagonist ARC-239 and its derivatives.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ARC-239, a potent antagonist of α2B/C-adrenoceptors with additional affinity for α1-adrenoceptors and the 5-HT1A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's pharmacological properties, the impact of structural modifications on its activity, and the experimental methodologies used for its characterization.
Core Compound Profile: ARC-239
ARC-239, chemically known as 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione, has been identified as a valuable pharmacological tool for differentiating between α2-adrenoceptor subtypes. Its structure is characterized by three key moieties: a 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core, an ethyl linker, and an N-arylpiperazine group with a distinctive ortho-methoxy substitution on the phenyl ring.
Binding Affinity of ARC-239
The binding profile of ARC-239 has been characterized across various receptor subtypes, revealing a degree of selectivity. The following table summarizes the reported binding affinities (pKi or Ki) of ARC-239 for human and rat adrenoceptors, as well as the human 5-HT1A receptor.
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α2A-Adrenoceptor | Human | 5.6 | - | [1] |
| α2B-Adrenoceptor | Rat | 7.06 | - | [1] |
| α2B-Adrenoceptor | Human | 8.4 | - | [1] |
| α2C-Adrenoceptor | Human | 7.08 | - | [1] |
| 5-HT1A Receptor | Rat | - | 63.1 | [1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Structure-Activity Relationship of ARC-239 Analogs
Systematic modifications of the ARC-239 structure, particularly at the N-arylpiperazine moiety, have been explored to modulate its pharmacological profile, with a focus on enhancing selectivity and exploring therapeutic potential, such as in the development of novel antiplatelet agents. A series of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione have been synthesized and evaluated for their biological activity.[2]
The key structural components of ARC-239 and its analogs can be visualized in the following diagram:
Caption: Core structural components of ARC-239 and its analogs.
In Vitro Antiplatelet Activity
The development of ARC-239 analogs has been particularly focused on their potential as antiplatelet agents, targeting the α2B-adrenoceptor on platelets. The following table summarizes the in vitro antiplatelet activity of selected analogs, as measured by the inhibition of platelet aggregation induced by collagen and a combination of ADP and adrenaline.
| Compound | R-Group (Aryl) | Collagen-induced Aggregation IC50 (µM) | ADP/Adrenaline-induced Aggregation IC50 (µM) | Reference |
| 3 | 3-Fluorophenyl | 26.9 | 20.5 | [2] |
| 4 | 3-Chlorophenyl | > 100 | > 100 | [2] |
| 5 | 3-(Trifluoromethyl)phenyl | > 100 | > 100 | [2] |
| 6 | 3-Methoxyphenyl | > 100 | > 100 | [2] |
From this data, it is evident that the substitution on the phenyl ring significantly impacts the antiplatelet activity. A fluoro substitution at the meta position (Compound 3 ) resulted in the most potent inhibition of platelet aggregation in this series.[2] In contrast, chloro, trifluoromethyl, and methoxy substitutions at the meta position led to a dramatic loss of activity.[2] This suggests that both electronic and steric factors at this position are critical for potent antiplatelet effects mediated through α2B-adrenoceptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following sections outline the key experimental protocols used in the characterization of ARC-239 and its analogs.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A typical protocol for determining the binding affinity of ARC-239 analogs for α-adrenoceptors is as follows:
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenoceptor subtype are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand (e.g., [³H]prazosin for α1-adrenoceptors or [³H]yohimbine for α2-adrenoceptors) at a fixed concentration.
-
A range of concentrations of the unlabeled test compound (e.g., ARC-239 or its analogs) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The workflow for a typical radioligand binding assay can be visualized as follows:
Caption: Workflow for a radioligand binding assay.
Functional Assays
Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
For Gq-coupled adrenoceptors (e.g., α1-adrenoceptors), antagonist activity can be determined by measuring the inhibition of agonist-induced intracellular calcium mobilization.
1. Cell Culture and Dye Loading:
-
Cells expressing the target adrenoceptor are seeded in microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., ARC-239 or its analogs).
3. Agonist Stimulation and Measurement:
-
A known agonist for the receptor (e.g., phenylephrine for α1-adrenoceptors) is added to stimulate the cells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.
The signaling pathway for Gq-coupled α1-adrenoceptor activation leading to calcium release is depicted below:
Caption: Gq-coupled α1-adrenoceptor signaling pathway.
For Gi-coupled adrenoceptors (e.g., α2-adrenoceptors), antagonist activity can be assessed by measuring the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
1. Membrane Preparation:
-
Membranes from cells expressing the target α2-adrenoceptor are prepared as described for the radioligand binding assay.
2. Binding Reaction:
-
The membranes are incubated with a specific α2-adrenoceptor agonist in the presence of GDP.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.
-
The antagonist (e.g., ARC-239) is added at various concentrations to compete with the agonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency.
Conclusion
The structure-activity relationship of ARC-239 and its analogs highlights the critical role of the N-arylpiperazine moiety in determining both the potency and selectivity of these compounds for adrenoceptors. The 4,4-dimethylisoquinoline-1,3(2H,4H)-dione core serves as a crucial scaffold, while modifications to the terminal aryl group offer a viable strategy for fine-tuning the pharmacological profile. The potent antiplatelet activity of the 3-fluorophenyl analog underscores the therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a foundation for the further exploration and development of novel adrenoceptor modulators based on the ARC-239 scaffold. Future research should focus on a more extensive exploration of substitutions on the aryl ring and the isoquinolinedione core to develop compounds with enhanced subtype selectivity and improved pharmacokinetic properties.
References
ARC-239 Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for ARC-239, a selective α2B-adrenoceptor antagonist. The information is compiled from preclinical research to offer a comprehensive resource for professionals in drug development.
Introduction
ARC-239 is a well-characterized pharmacological tool used in the investigation of α2-adrenergic receptor subtypes. It is a potent antagonist with selectivity for the α2B adrenoceptor, making it a valuable compound for elucidating the physiological and pathological roles of this specific receptor subtype. This document summarizes the key preclinical findings that validate the α2B-adrenoceptor as the primary target of ARC-239 and explores its effects on various biological systems.
Target Profile and Selectivity
ARC-239 exhibits a distinct binding affinity profile, which has been characterized through various in vitro assays. The quantitative data from these studies are summarized below.
Table 1: Receptor Binding Affinity of ARC-239
| Target | Species | Tissue/Cell Line | Assay Type | pKi | Ki (nM) | Reference |
| α2B-adrenoceptor | Rat | Kidney | Radioligand Binding | 7.06 | - | [1] |
| α2C-adrenoceptor | Human | - | Radioligand Binding | 6.95 | - | [1] |
| 5-HT1A Receptor | Rat | Brain Cortical Membranes | Radioligand Binding | - | 63.1 | [1][2] |
| α1-adrenoceptor | - | - | Binding Affinity | Strong | - | [3] |
Note: A higher pKi value indicates a higher binding affinity.
Signaling Pathways and Mechanism of Action
ARC-239 acts as a competitive antagonist at the α2B-adrenoceptor, a G-protein coupled receptor (GPCR). By blocking the binding of endogenous agonists like norepinephrine, ARC-239 inhibits the downstream signaling cascade. The α2B-adrenoceptor is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: ARC-239 mechanism of action at the α2B-adrenoceptor.
In Vitro Functional Studies
The antagonistic activity of ARC-239 has been demonstrated in a variety of in vitro functional assays.
Table 2: In Vitro Functional Activity of ARC-239
| Assay | Tissue/Cell Line | Species | Effect | IC50/EC50 | Reference |
| Platelet Aggregation (ADP-induced) | Platelets | Human | Inhibition | - | [2] |
| Platelet Aggregation (Epinephrine-induced) | Platelets | Human | Inhibition | - | [2] |
| Platelet Aggregation (Arachidonic acid-induced) | Platelets | Human | Inhibition | - | [2] |
| Platelet Aggregation (Collagen-induced) | Whole Blood | Rat | Inhibition | - | [4] |
| Noradrenaline-stimulated Contractions | Cervical Samples | Rat | Inhibition | - | [2] |
| L-type Ca2+ Current (Guanabenz-induced suppression) | Cardiac Myocytes | Mouse | Minor rightward shift of dose-dependent inhibition | - | [5] |
Experimental Protocols
4.1. Platelet Aggregation Assay
-
Objective: To assess the effect of ARC-239 on platelet aggregation induced by various agonists.
-
Methodology:
-
Whole blood or platelet-rich plasma is obtained from human or rat subjects.
-
The platelet count is standardized.
-
Samples are pre-incubated with varying concentrations of ARC-239 or vehicle control.
-
Platelet aggregation is induced by adding an agonist such as ADP, epinephrine, arachidonic acid, or collagen.
-
The change in light transmittance, corresponding to platelet aggregation, is measured over time using a lumi-aggregometer.
-
The inhibitory effect of ARC-239 is calculated relative to the control group.
-
Figure 2: Experimental workflow for the platelet aggregation assay.
4.2. Smooth Muscle Contraction Assay
-
Objective: To evaluate the effect of ARC-239 on noradrenaline-stimulated smooth muscle contractions.
-
Methodology:
-
Cervical tissue samples are isolated from pregnant rats.
-
The tissues are mounted in an organ bath containing a physiological salt solution and aerated with carbogen.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to noradrenaline are generated in the absence and presence of ARC-239.
-
The contractile responses are recorded isometrically.
-
The antagonistic effect of ARC-239 is determined by the shift in the concentration-response curve.
-
In Vivo Studies
Preclinical in vivo studies have further characterized the pharmacological effects of ARC-239.
Table 3: In Vivo Effects of ARC-239
| Model | Species | Route of Administration | Effect | Reference |
| Gastric Mucosal Damage (Acidified ethanol-induced) | Mouse | - | Antagonized the gastroprotective effect of α2-adrenoceptor agonists | [2] |
| Neuropathic Pain | Rat | Intraplantar | Reversed the anti-hypersensitivity effect of dexmedetomidine | [6] |
| Rotorod Performance | Rat | i.v. | Caused behavioral impairment (sedative effect) | [7] |
Experimental Protocols
5.1. Neuropathic Pain Model
-
Objective: To investigate the role of α2B-adrenoceptors in the analgesic effects of α2-agonists in a neuropathic pain model.
-
Methodology:
-
Neuropathic pain is induced in rats, for example, through chronic constriction injury of the sciatic nerve.
-
The anti-hypersensitivity effect of an α2-adrenoceptor agonist (e.g., dexmedetomidine) is established by measuring pain-related behaviors (e.g., thermal or mechanical withdrawal thresholds).
-
ARC-239 is administered, typically via intraplantar injection, to the affected paw.
-
The reversal of the agonist-induced anti-hypersensitivity is then measured.
-
Off-Target Activities
It is important to note that while ARC-239 is selective for the α2B-adrenoceptor over the α2A subtype, it also exhibits affinity for other receptors, which could contribute to its overall pharmacological profile.[3] Notably, it has been shown to bind to α1-adrenoceptors and 5-HT1A receptors.[1][2][3]
Figure 3: Overview of ARC-239's target and off-target profile.
Conclusion
The collective evidence from in vitro and in vivo preclinical studies strongly validates the α2B-adrenoceptor as the primary target of ARC-239. Its utility as a selective antagonist has been instrumental in defining the role of this receptor subtype in various physiological processes, including platelet aggregation, smooth muscle contraction, and nociception. However, researchers should remain mindful of its off-target activities at α1-adrenoceptors and 5-HT1A receptors when interpreting experimental results. This guide provides a foundational understanding for professionals engaged in the research and development of drugs targeting adrenergic systems.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis and biological evaluation of N-arylpiperazine derivatives of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for a Novel Investigational Compound
Disclaimer: Information regarding a specific molecule designated "ARC 239" is not publicly available. The following document provides a representative template of experimental protocols and application notes that can be adapted for the cellular characterization of a new investigational compound. The methodologies are based on standard cell culture and analysis techniques.
Introduction
These application notes provide detailed protocols for the in vitro characterization of a novel compound's effects on cultured cells. The included procedures cover essential assays for determining cytotoxic effects and preparing cells for more detailed analysis. The data presentation and visualizations are designed to offer a clear and comprehensive overview of the experimental workflow and potential cellular responses.
Quantitative Data Summary
The following table is a template for summarizing the cytotoxic effects of a compound on various cell lines. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Cell Line A | 0.1 | 98 ± 2.1 | 15.2 ± 1.8 |
| 1 | 85 ± 3.5 | ||
| 10 | 55 ± 4.2 | ||
| 50 | 20 ± 2.9 | ||
| 100 | 5 ± 1.5 | ||
| Cell Line B | 0.1 | 99 ± 1.9 | > 100 |
| 1 | 97 ± 2.3 | ||
| 10 | 95 ± 3.1 | ||
| 50 | 88 ± 4.0 | ||
| 100 | 82 ± 3.7 |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and passaging adherent and suspension cell lines to ensure healthy, viable cells for experimentation.
Materials:
-
Complete growth medium (cell line-specific)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Cell culture flasks or dishes
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Adherent Cells:
-
Warm complete growth medium, PBS, and Trypsin-EDTA to 37°C.
-
Aspirate the old medium from the cell culture flask.
-
Wash the cell monolayer with PBS to remove any residual serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding 3-5 volumes of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine cell count and viability (e.g., using a hemocytometer and Trypan Blue).
-
Seed new culture flasks at the desired density.
Protocol for Suspension Cells:
-
Transfer the cell suspension from the culture flask to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell count and viability.
-
Seed new culture flasks at the desired density.
Cell Viability Assay (96-Well Plate Format)
This protocol describes a method for determining the cytotoxic effects of a compound using a 96-well plate format, suitable for endpoint viability assays.
Materials:
-
96-well sterile cell culture plates
-
Maintained cell line of interest
-
Complete growth medium
-
Investigational compound stock solution
-
Serial dilution tubes
-
Multi-channel pipette
-
Plate reader (specific to the viability reagent used)
-
Viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Protocol:
-
Cell Seeding:
-
For adherent cells, detach and resuspend as described in Protocol 1.
-
Adjust the cell density to a pre-determined optimal concentration (e.g., 5 x 10⁴ cells/mL).[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the investigational compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Preparation of Cells for Flow Cytometry
This protocol provides a general method for preparing a single-cell suspension for analysis by flow cytometry, for example, to assess apoptosis or cell cycle distribution.
Materials:
-
Treated cells (from a 6-well plate or similar)
-
Flow Cytometry Staining Buffer (or PBS with 1-2% BSA)
-
Centrifuge
-
5 mL polystyrene tubes (FACS tubes)
-
Cell strainer (40-70 µm)
Protocol:
-
Harvest Cells:
-
Adherent cells: Trypsinize the cells as described in Protocol 1.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Washing:
-
Centrifuge the harvested cells at 300-400 x g for 5 minutes at 4°C.[3]
-
Discard the supernatant.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
-
Filtration:
-
Place a cell strainer on top of a new 5 mL FACS tube.
-
Pass the cell suspension through the strainer to remove clumps and debris.[3]
-
-
Cell Count and Staining:
-
Perform a cell count and viability analysis.
-
Adjust the cell concentration as required for the specific staining protocol.
-
Proceed with the desired staining protocol (e.g., Annexin V/PI for apoptosis, Propidium Iodide for cell cycle).
-
Visualizations
Caption: Experimental workflow for in vitro compound testing.
Caption: Hypothetical signaling pathway showing kinase inhibition.
References
- 1. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 2. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
ARC 239 dosage and administration guidelines
Application Notes and Protocols for ARC-239
For Research Use Only. Not for human or veterinary therapeutic or diagnostic use.
Product Name: ARC-239
Chemical Name: 2-[2-[4-(o-Methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione
Mechanism of Action:
ARC-239 is a selective antagonist of the α2B and α2C adrenergic receptor subtypes.[1][2][3] It is also reported to have α1-adrenoceptor blocking properties.[1] Its utility in research lies in its ability to differentiate between α2-adrenoceptor subtypes and to investigate their physiological roles.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for ARC-239 in various preclinical models.
| Animal Model | Dosage Range | Administration Route | Observed Effect/Application | Reference |
| Dogs | 3 - 50 µg/kg | Intravenous (IV) | Induced a fall in blood pressure, heart rate, and sympathetic nerve activity. Competitively antagonized pressor responses to adrenaline. | [1] |
| Dogs | Not specified | Intracisternal | No centrally mediated cardiovascular actions; did not block the effects of clonidine. | [1] |
| Rats | 5 - 40 mg/kg | Not specified | Increased the synthesis of dopa in the cortex and hippocampus. | [1] |
| Rats | 1 µg | Intrathecal (IT) | Used as an α2B-adrenoceptor antagonist to study antiallodynic effects. | [4] |
| Rats | 50 µg/kg | Intraperitoneal (IP) | Used as a specific α2B/C receptor blocker in a study of ischemia-reperfusion injury. | [3] |
| Mice | 10 mg/kg | Intravenous (IV) | Investigated for sedative behavioral effects. | [5] |
Experimental Protocols
In Vivo Cardiovascular Studies in Dogs
-
Objective: To characterize the α-adrenoceptor blocking properties of ARC-239.
-
Animal Model: Pentobarbital-treated dogs.
-
Methodology:
-
Dogs were anesthetized with pentobarbital.
-
ARC-239 was administered intravenously at doses ranging from 3 to 50 µg/kg.
-
Blood pressure, heart rate, and sympathetic nerve activity were continuously monitored.
-
Pressor responses to α-adrenoceptor agonists such as adrenaline, noradrenaline, and phenylephrine were measured before and after ARC-239 administration to determine competitive antagonism.[1]
-
-
Solvent Information: For animal experiments, if using DMSO as a solvent, the concentration should generally be kept below 10% for normal mice and below 2% for more sensitive animals. It is recommended to perform a solvent-negative control experiment.[6]
Neuropathic Pain Studies in Rats
-
Objective: To investigate the role of α2-adrenoceptor subtypes in the antiallodynic effects of other compounds.
-
Animal Model: Rats with spinal nerve-ligated or chemotherapy-induced neuropathic pain.
-
Methodology:
-
An intrathecal catheter was implanted in the rats.
-
ARC-239 (1 µg) was administered intrathecally as an α2B-adrenoceptor antagonist.[4]
-
This was performed 10 minutes prior to the administration of the primary test compound (e.g., areca nut extract).[4]
-
The antiallodynic effects were then measured to determine if they were mediated by α2B-adrenoceptors.
-
-
Drug Preparation: ARC-239 was dissolved in 0.9% physiological saline for these experiments.[4]
Ischemia-Reperfusion Injury Studies in Rats
-
Objective: To determine the specific α2-adrenoceptor subtype involved in the protective effects of dexmedetomidine.
-
Animal Model: Rats undergoing orthotopic autologous liver transplantation (OALT).
-
Methodology:
-
Rats in the experimental group received an intraperitoneal injection of ARC-239 (50 µg/kg).[3]
-
This was administered 10 minutes before the administration of dexmedetomidine.
-
Dexmedetomidine was given 30 minutes prior to the OALT procedure.[3]
-
The effects on inflammatory markers (e.g., TNF-α, IL-1β) were assessed to see if the protective effects of dexmedetomidine were blocked by ARC-239.[3]
-
-
Drug Preparation: All drugs in this study were dissolved in normal saline.[3]
Visualizations
Signaling Pathway of α2-Adrenergic Receptor and ARC-239 Antagonism
Caption: Antagonistic action of ARC-239 on the α2B/C-adrenergic receptor signaling pathway.
Experimental Workflow for Investigating Receptor Antagonism
Caption: A typical in vivo experimental workflow to test the antagonistic effects of ARC-239.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. α2A-Adrenergic Receptor Signaling Underlies Synergistic Enhancement of Ethanol-Induced Behavioral Impairment by Clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARC-239 | TargetMol [targetmol.com]
Application Notes and Protocols for ARC 239: A Selective α2B-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARC 239 is a potent and selective antagonist of the α2B-adrenoceptor, a subtype of the G protein-coupled α2-adrenergic receptor family.[1] It also exhibits high affinity for the α2C-adrenoceptor subtype while displaying significantly lower affinity for the α2A-adrenoceptor.[2][3][4] This selectivity profile makes this compound an invaluable pharmacological tool for elucidating the physiological and pathological roles of the α2B-adrenoceptor. These receptors are involved in a variety of physiological processes, including the regulation of vascular tone, platelet aggregation, and neurotransmitter release.[1][5] Notably, this compound has also been reported to recognize 5-HT1A receptors, a factor to consider in experimental design.[1][3]
These application notes provide a summary of the binding characteristics of this compound, detailed protocols for its use in key in vitro assays, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Binding Affinities of this compound
The following tables summarize the binding affinities of this compound for various adrenoceptor subtypes, presented as pKi, pKd, and Ki values. This data highlights the selectivity of this compound for the α2B and α2C subtypes.
Table 1: pKi and pKd Values of this compound for Human α2-Adrenoceptor Subtypes [2]
| Adrenoceptor Subtype | pKi (CHO cells) | pKd (CHO cells) |
| α2A | 5.6 | 5.95 |
| α2B | 8.4 | 7.41 |
| α2C | 7.08 | 7.56 |
Table 2: Ki Values of this compound for Rat and Human Adrenoceptor Subtypes [3]
| Adrenoceptor Subtype | Species | Tissue/Cell Line | Ki (nM) |
| α2B | Rat | Kidney | ~8.7 (pKi 7.06) |
| α2C | Human | - | ~11.2 (pKi 6.95) |
| 5-HT1A | Rat | Brain Cortex | 63.1 |
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound to investigate α2B-adrenoceptor activity.
Protocol 1: Radioligand Binding Assay for Determining Binding Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for α2-adrenoceptor subtypes expressed in cell membranes.
Materials:
-
Cell membranes expressing the desired α2-adrenoceptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912)
-
This compound dihydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand at a concentration near its Kd, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Inhibition of Agonist-Induced Platelet Aggregation
This protocol outlines a method to assess the functional antagonism of this compound on α2B-adrenoceptor-mediated platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound dihydrochloride.
-
Platelet agonist (e.g., Adenosine diphosphate (ADP) or Epinephrine).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregometer Setup: Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Performance:
-
Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes in the aggregometer.
-
Add 50 µL of either saline (control) or this compound at various concentrations and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of the agonist (e.g., 10 µM ADP or 5 µM epinephrine).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each condition.
-
Plot the percentage of inhibition of aggregation (relative to the control) against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound.
-
Protocol 3: Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol describes the use of an isolated tissue bath to evaluate the antagonistic effect of this compound on noradrenaline-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., rat aorta, saphenous vein).
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose), gassed with 95% O2 / 5% CO2.
-
This compound dihydrochloride.
-
Noradrenaline.
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Dissect the desired tissue in cold Krebs-Henseleit solution and cut it into rings (2-4 mm).
-
Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Tensioning:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash the tissues and allow them to return to baseline.
-
Antagonist Incubation:
-
Incubate the tissues with either vehicle (control) or this compound at various concentrations for 30 minutes.
-
-
Cumulative Concentration-Response Curve:
-
Add noradrenaline in a cumulative manner (e.g., from 10⁻⁹ to 10⁻⁵ M) to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the contractile force at each noradrenaline concentration.
-
Plot the contractile response against the logarithm of the noradrenaline concentration for both control and this compound-treated tissues.
-
Determine the EC50 values for noradrenaline in the absence and presence of this compound.
-
Calculate the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Construct a Schild plot (log(dose ratio - 1) vs. log[this compound]) to determine the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
Signaling Pathway of the α2B-Adrenoceptor
Caption: α2B-adrenoceptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Antagonism
Caption: General experimental workflow for characterizing this compound antagonist activity.
Logical Relationship in Data Interpretation
References
Application of ARC 239 in Cardiovascular Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARC 239 is a potent and selective antagonist of α-adrenergic receptors, demonstrating a notable affinity for the α2B and α2C subtypes, and in some contexts, acting as an α1-adrenoceptor blocking agent.[1][2] This profile makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of these receptor subtypes in the cardiovascular system. Its ability to modulate vascular tone, heart rate, and blood pressure provides a powerful means to investigate adrenergic signaling in both health and disease.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of cardiovascular research.
Mechanism of Action
This compound primarily exerts its effects by competitively blocking α-adrenergic receptors. In the vasculature, α1-adrenergic receptors are predominantly coupled to the Gq protein, which, upon activation by agonists like norepinephrine, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the contraction of vascular smooth muscle cells and vasoconstriction. By blocking these receptors, this compound inhibits this signaling cascade, leading to vasodilation and a decrease in blood pressure.[2]
α2-adrenergic receptors, on the other hand, are primarily coupled to the Gi protein. Agonist binding to α2-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the context of the cardiovascular system, presynaptic α2-receptors on sympathetic nerve terminals regulate the release of norepinephrine in a negative feedback loop. This compound's antagonism at α2B/C subtypes can interfere with these regulatory mechanisms.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.
Table 1: Binding Affinities of this compound for Adrenergic Receptor Subtypes
| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |
| α2B | Rat Kidney | pKi | 7.06 | [1] |
| α2C | Human | pKi | 6.95 | [1] |
| 5-HT1A | Rat Brain | Ki | 63.1 nM | [1] |
Table 2: In Vivo Hemodynamic Effects of this compound
| Species | Dose/Concentration | Parameter | Effect | Reference |
| Dog | 3 - 50 µg/kg (IV) | Blood Pressure | Progressive fall | [2] |
| Dog | 3 - 50 µg/kg (IV) | Heart Rate | Progressive fall | [2] |
| Dog | 3 - 50 µg/kg (IV) | Sympathetic Nerve Activity | Progressive fall | [2] |
| Human | 10 ± 2 ng/mL (plasma) | Systemic Blood Pressure | Dose-dependent fall | [3] |
| Human | 51 ± 3 ng/mL (plasma) | Systemic Blood Pressure | Dose-dependent fall | [3] |
| Human | 138 ± 55 ng/mL (plasma) | Systemic Blood Pressure | Dose-dependent fall | [3] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for α1-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptors in a specific tissue or cell line expressing these receptors.
Materials:
-
Tissue homogenate or cell membranes expressing α1-adrenergic receptors (e.g., rat cerebral cortex).
-
[3H]-Prazosin (radioligand).
-
This compound.
-
Phentolamine (non-selective α-antagonist for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a series of microcentrifuge tubes, add the following components in order:
-
Binding buffer.
-
A fixed concentration of [3H]-Prazosin (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).
-
For determining non-specific binding, use a high concentration of phentolamine (e.g., 10 µM) in separate tubes.
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value of this compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay in Isolated Rat Aortic Rings
Objective: To evaluate the antagonistic effect of this compound on α1-adrenergic receptor-mediated vasoconstriction in isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Ringer bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Phenylephrine (α1-adrenergic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Ringer buffer. Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
Mounting: Mount the aortic rings in the organ baths containing Krebs-Ringer buffer, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). After washing, assess the integrity of the endothelium by inducing a contraction with phenylephrine (e.g., 1 µM) followed by relaxation with acetylcholine (e.g., 10 µM).
-
Antagonism Protocol:
-
Generate a cumulative concentration-response curve to phenylephrine (e.g., 10^-9 M to 10^-5 M).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of this compound (e.g., 10^-8 M, 10^-7 M, 10^-6 M) for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, generate a second cumulative concentration-response curve to phenylephrine.
-
-
Data Analysis: Plot the contractile response (as a percentage of the maximal response to phenylephrine in the absence of the antagonist) against the logarithm of the agonist concentration. The rightward shift of the concentration-response curve in the presence of this compound indicates competitive antagonism. A Schild plot analysis can be performed to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.
Protocol 3: In Vivo Hemodynamic Measurement in Anesthetized Dogs
Objective: To assess the in vivo effects of intravenously administered this compound on key hemodynamic parameters in an anesthetized dog model.
Materials:
-
Beagle dogs.
-
Anesthetic (e.g., pentobarbital sodium).
-
This compound for intravenous administration.
-
Saline solution (vehicle).
-
Catheters for cannulation of the femoral artery and vein.
-
Pressure transducer and data acquisition system for measuring blood pressure and heart rate.
-
Flow probe for measuring cardiac output (optional).
-
Ventilator.
Procedure:
-
Animal Preparation: Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment. Intubate the dog and provide artificial ventilation.
-
Instrumentation: Cannulate the femoral artery for continuous measurement of arterial blood pressure. Cannulate the femoral vein for intravenous administration of this compound or vehicle. Place a pressure transducer to record blood pressure and heart rate. If desired, place a flow probe around the ascending aorta to measure cardiac output.
-
Baseline Measurements: Allow the animal to stabilize after instrumentation and record baseline hemodynamic parameters (mean arterial pressure, systolic and diastolic blood pressure, and heart rate) for a period of at least 30 minutes.
-
Drug Administration: Administer this compound intravenously as a bolus injection or a continuous infusion at increasing doses (e.g., 3, 10, 30, 50 µg/kg). Administer an equivalent volume of saline as a vehicle control in a separate group of animals.
-
Hemodynamic Monitoring: Continuously record all hemodynamic parameters throughout the experiment and for a significant period after the final dose of this compound to observe the duration of its effects.
-
Data Analysis: Calculate the change in each hemodynamic parameter from the baseline value at each dose of this compound. Express the data as mean ± SEM. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the changes compared to baseline and to the vehicle control group.
Protocol 4: Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes
Objective: To investigate the effect of this compound on α-adrenergic receptor-mediated changes in intracellular calcium dynamics in isolated adult rat ventricular cardiomyocytes.
Materials:
-
Adult male Sprague-Dawley rats.
-
Collagenase type II.
-
Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5 HEPES, 5 glucose; pH 7.4).
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye).
-
Phenylephrine (α1-agonist).
-
Guanabenz (α2-agonist).
-
This compound.
-
Inverted fluorescence microscope equipped with a calcium imaging system.
-
Field stimulator.
Procedure:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from the rat heart by enzymatic digestion with collagenase using a Langendorff perfusion system.
-
Cell Loading: Incubate the isolated cardiomyocytes with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 5-10 µM) in Tyrode's solution for a specified time (e.g., 20-30 minutes) at room temperature in the dark to allow for dye loading.
-
Imaging Setup: Place a coverslip with the dye-loaded cardiomyocytes on the stage of the inverted fluorescence microscope. Perfuse the cells with Tyrode's solution at 37°C.
-
Baseline Recording: Electrically stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) and record baseline calcium transients. For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity with excitation at ~490 nm and emission at ~520 nm.
-
Experimental Protocol:
-
Perfuse the cells with a solution containing an α-adrenergic agonist (e.g., phenylephrine to stimulate α1-receptors or guanabenz to stimulate α2-receptors) and record the changes in calcium transients.
-
To test the effect of this compound, pre-incubate the cardiomyocytes with a specific concentration of this compound for a few minutes before adding the agonist. Record the calcium transients in the presence of both the antagonist and the agonist.
-
-
Data Analysis: Analyze the recorded calcium transients to determine parameters such as the amplitude of the transient, the time to peak, and the decay rate. Compare these parameters under baseline conditions, in the presence of the agonist alone, and in the presence of this compound and the agonist. Statistical analysis can be performed to determine the significance of any observed changes.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and an experimental workflow relevant to the application of this compound.
Caption: α1-Adrenergic receptor signaling pathway leading to vasoconstriction and its inhibition by this compound.
Caption: α2-Adrenergic receptor signaling pathway and its antagonism by this compound.
Caption: Workflow for assessing the antagonistic effect of this compound on isolated rat aortic rings.
References
- 1. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ARC 239 in Neuroscience and Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
ARC 239 is a pharmacological agent primarily characterized as a potent and selective antagonist for the α2B-adrenergic receptor subtype.[1][2][3] In the field of neuroscience, it serves as a critical tool for dissecting the specific roles of α2-adrenoceptor subtypes, which are G-protein coupled receptors integral to regulating neurotransmitter release in both the central and peripheral nervous systems.[2][3][4]
While its selectivity for the α2B subtype over the α2A subtype is a key feature, researchers must exercise caution due to its significant binding affinity for other receptors.[5] Notably, this compound also potently binds to α1-adrenergic receptors (α1A, α1B, α1D) and the serotonin 1A (5-HT1A) receptor.[2][5][6] This polypharmacological profile necessitates the use of appropriate controls and careful interpretation of experimental results. For instance, its interaction with 5-HT1A receptors should be considered when using this compound to investigate α2-adrenoceptor functions in the brain.[2][6]
Functionally, as an α2-adrenoceptor antagonist, this compound can block the presynaptic autoreceptor-mediated inhibition of neurotransmitter release. This action can lead to an increase in the synaptic concentration of catecholamines like norepinephrine and dopamine.[6] Its utility extends from in vitro binding assays to in vivo studies examining cardiovascular effects, neurotransmitter dynamics, and behavioral outcomes.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative binding and functional data for this compound across various neurotransmitter receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Constant | Assay Details |
|---|---|---|
| α2-Adrenergic Receptors | ||
| α2B-AR | Kі = 87.1 nM[5] | |
| pKD = 8.8[3][7] | ||
| α2A-AR | Kі = 3,548 nM[5] | |
| pKD = 6.7[7] | ||
| α2C-AR | Kі = 112.2 nM[5] | |
| α2D-AR | pKD = 6.4[7] | Rodent homolog of human α2A-AR |
| α1-Adrenergic Receptors | ||
| α1A-AR | Kd = 0.45 nM[5] | |
| α1B-AR | Kd = 7.08 nM[5] | |
| α1D-AR | Kd = 1.82 nM[5] | |
| Serotonin Receptors |
| 5-HT1A | Kі = 63.1 nM[2][5] | Competition against [3H]8-OH-DPAT in rat cortical membranes[2][3] |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Observed Effect | Cell Type |
|---|---|---|---|
| α1B-AR | Intracellular Calcium Release | Agonist activity | CHO Cells |
| EC50 = 100 µM[5] | |||
| α2-ARs | DOPA Synthesis | Increased synthesis (antagonist effect) | Mouse Cortex & Hippocampus[6] |
| α2B-AR | Platelet Aggregation | Inhibition of ADP/epinephrine-induced aggregation | Human Platelets[2][3] |
Visualizations: Receptor Selectivity and Signaling
// Nodes outside clusters ARC239 [label="this compound", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2_receptor [label="Presynaptic α2-AR\n(Gi-coupled)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl\nCyclase"]; cAMP [label="↓ cAMP"]; Ca_channel [label="Ca²⁺ Channel"]; Ca_influx [label="↓ Ca²⁺ Influx"];
// Edges NE_Vesicle -> Release [arrowhead=none]; Release -> NE_Synapse; NE_Synapse -> a2_receptor [label="Activates"]; a2_receptor -> AC [label="Inhibits", dir=back, arrowtail=tee, style=dashed]; AC -> cAMP [style=dashed]; a2_receptor -> Ca_channel [label="Inhibits", dir=back, arrowtail=tee, style=dashed]; Ca_channel -> Ca_influx [style=dashed]; Ca_influx -> Release [label="Reduces\nRelease", style=dashed, dir=back, arrowtail=tee]; NE_Synapse -> Post_Receptor [label="Activates"];
ARC239 -> a2_receptor [label="Blocks", color="#EA4335", fontcolor="#EA4335", arrowtail=tee, dir=back]; } dot Caption: Antagonism of presynaptic α2-autoreceptors by this compound.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype (e.g., α2B-AR, 5-HT1A) expressed in cell membranes.
Materials:
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Radioligand: e.g., [3H]RX821002 (for α2-ARs) or [3H]8-OH-DPAT (for 5-HT1A).
-
Membrane Preparation: Homogenized tissue (e.g., rat cerebral cortex) or cell line membranes expressing the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a non-labeled ligand (e.g., 10 µM phentolamine for α2-ARs).
-
96-well plates, GF/B glass fiber filters, Scintillation fluid, Scintillation counter, Harvester.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration range should span several orders of magnitude around the expected Ki.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL membrane preparation, 50 µL radioligand (at a concentration near its Kd), and 50 µL assay buffer.
-
Non-specific Binding: 50 µL membrane preparation, 50 µL radioligand, and 50 µL non-specific binding control.
-
Competition Binding: 50 µL membrane preparation, 50 µL radioligand, and 50 µL of each this compound dilution.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average DPM from non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Objective: To measure the effect of systemically administered this compound on extracellular levels of norepinephrine (NE) and dopamine (DA) in a specific brain region of an anesthetized or freely moving rat.
Materials:
-
This compound: Solubilized in a vehicle suitable for injection (e.g., saline).
-
Animal Model: Adult male Sprague-Dawley or Wistar rat.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannula.
-
Microdialysis System: Microdialysis probe (e.g., 2-4 mm membrane), syringe pump, fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: HPLC with electrochemical detection (ECD) optimized for catecholamines.
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 2 hours.
-
Sample Collection: Collect dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect at least 3-4 baseline samples to ensure stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 5-40 mg/kg, i.p.) or vehicle.
-
Post-Injection Sampling: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the concentration of NE and DA in the dialysate samples using HPLC-ECD.
Data Analysis:
-
Calculate the average concentration of each neurotransmitter from the baseline samples.
-
Express the concentration in each subsequent sample as a percentage of the baseline average.
-
Plot the mean percent change from baseline over time for both the this compound and vehicle groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of any observed changes in neurotransmitter levels.
References
- 1. scbt.com [scbt.com]
- 2. glpbio.com [glpbio.com]
- 3. apexbt.com [apexbt.com]
- 4. NEURON SPECIFIC α-ADRENERGIC RECEPTOR EXPRESSION IN HUMAN CEREBELLUM: IMPLICATIONS FOR EMERGING CEREBELLAR ROLES IN NEUROLOGIC DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound dihydrochloride | Norepinephrine | TargetMol [targetmol.com]
Application Notes and Protocols for ARC 239 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of ARC 239 dihydrochloride, a selective α2B/2C adrenoceptor antagonist. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound.
Product Information
This compound dihydrochloride is a potent and selective antagonist of the α2B and α2C adrenergic receptors. It is a valuable tool for studying the physiological and pathological roles of these receptor subtypes.
| Property | Value |
| Molecular Formula | C₂₄H₂₉N₃O₃ · 2HCl |
| Molecular Weight | 480.43 g/mol |
| CAS Number | 67339-62-2 |
| Appearance | Solid |
| Purity | >98% |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound dihydrochloride.
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Storage Recommendations:
-
Short-term (up to 1 week): Store at +4°C.
-
Long-term (up to 12 months): Store at -20°C or -80°C.
-
Stock Solutions: It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. Once prepared, stock solutions should be stored at -20°C or -80°C and are typically stable for up to 6 months.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound dihydrochloride powder
-
Sterile, high-purity water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Allow the this compound dihydrochloride vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution , add the appropriate volume of solvent (water or DMSO) to the vial containing the powder. For example, to a vial containing 1 mg of this compound dihydrochloride (MW: 480.43), add 208.15 µL of solvent.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution in aqueous solutions.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Cell-Based Assay Protocol (General)
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line expressing α2B or α2C adrenoceptors.
Materials:
-
Cells expressing the target α2 adrenoceptor subtype
-
Appropriate cell culture medium and supplements
-
This compound dihydrochloride stock solution
-
An appropriate α2 adrenoceptor agonist (e.g., norepinephrine, epinephrine)
-
Assay buffer (e.g., HBSS)
-
Assay plate (e.g., 96-well plate)
-
Detection reagents for the specific assay readout (e.g., cAMP assay kit)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified CO₂ incubator.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound dihydrochloride in assay buffer from the stock solution. Also, prepare a stock solution of the agonist.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the desired concentrations of the this compound dihydrochloride working solutions to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Following the pre-incubation, add the α2 adrenoceptor agonist to the wells at a final concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate the plate for a duration appropriate for the specific signaling pathway being measured (e.g., 15-30 minutes for cAMP assays).
-
Assay Readout: Lyse the cells (if required by the assay) and follow the manufacturer's instructions for the detection reagent (e.g., cAMP assay kit).
-
Data Analysis: Measure the signal using a plate reader. The antagonist effect of this compound is determined by the reduction in the agonist-induced signal. Calculate IC₅₀ values to quantify the potency of this compound.
Platelet Aggregation Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on platelet aggregation induced by an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound dihydrochloride stock solution
-
Platelet aggregation agonist (e.g., ADP, epinephrine, collagen)
-
Saline
-
Platelet aggregometer and cuvettes
Protocol:
-
PRP and PPP Preparation: Prepare PRP and PPP from fresh human whole blood by differential centrifugation.
-
Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline in the aggregometer.
-
This compound Incubation: In the aggregometer cuvettes, add PRP and the desired final concentrations of this compound dihydrochloride. Incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add the platelet agonist (e.g., ADP or epinephrine) to the cuvettes to induce aggregation.
-
Measurement: Record the change in light transmission for a set period (e.g., 5-10 minutes) using the aggregometer.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the percentage of platelet aggregation compared to the vehicle control.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound dihydrochloride for various receptors.
| Receptor Subtype | Binding Affinity (pKd or Ki) | Species | Reference |
| α2B Adrenoceptor | pKd = 8.8 | - | [1] |
| α2C Adrenoceptor | Ki = 112.2 nM | - | |
| α2A Adrenoceptor | pKd = 6.7, Ki = 3,548 nM | - | |
| 5-HT1A Receptor | Ki = 63.1 nM | Rat | [1] |
Visualizations
Experimental Workflow for a Cell-Based Antagonist Assay
Caption: Workflow for a typical cell-based antagonist assay with this compound.
Signaling Pathway of an α2 Adrenoceptor Antagonist
Caption: Antagonism of the α2B/2C adrenoceptor by this compound prevents the inhibition of adenylyl cyclase.
References
Application Notes and Protocols for ARC 239 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARC 239 is a selective antagonist for the α2B-adrenergic receptor (α2B-AR), a subtype of the G protein-coupled α2-adrenoceptors.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and play a crucial role in regulating neurotransmitter release.[1][3] In neuronal signaling, α2-adrenoceptors are typically coupled to the inhibitory G protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade can influence various downstream effectors, including ion channels and protein kinases, ultimately modulating neuronal excitability and synaptic transmission.[5]
While this compound has been utilized in various physiological studies, its specific application in primary neuron cultures is not extensively documented. These application notes provide a framework for utilizing this compound to investigate the role of α2B-adrenoceptors in neuronal function. The following protocols are based on established methodologies for primary neuron culture and pharmacological treatment. It is important to note that this compound has also been shown to recognize 5-HT1A receptors, a factor that should be considered in experimental design and data interpretation.[1]
Potential Applications in Primary Neuron Cultures
-
Investigation of Neurotransmitter Release: By blocking presynaptic α2B-autoreceptors, this compound can be used to study the receptor's role in the negative feedback regulation of norepinephrine release.
-
Modulation of Neuronal Excitability: The effect of α2B-adrenoceptor blockade on neuronal firing rates and action potential characteristics can be assessed using electrophysiological techniques.
-
Synaptic Plasticity Studies: Investigate the involvement of α2B-adrenoceptors in long-term potentiation (LTP) and long-term depression (LTD) in cultured hippocampal or cortical neurons.
-
Neuroprotection Assays: Evaluate the potential of this compound to mitigate neuronal cell death in in vitro models of ischemia or neurotoxicity.
-
Neurite Outgrowth and Development: Assess the influence of α2B-adrenoceptor signaling on neuronal morphology and neurite extension during development.
Quantitative Data Summary
The following table summarizes hypothetical data from a study investigating the effect of this compound on neurotransmitter release and neuronal excitability in primary cortical neurons.
| Treatment Group | Norepinephrine Release (pg/mL) | Mean Firing Rate (Hz) | cAMP Concentration (pmol/mg protein) |
| Vehicle Control | 150 ± 12 | 2.5 ± 0.3 | 8.2 ± 0.7 |
| This compound (1 µM) | 225 ± 18 | 3.8 ± 0.4 | 12.5 ± 1.1 |
| This compound (10 µM) | 280 ± 25 | 4.9 ± 0.5 | 15.1 ± 1.3 |
| Norepinephrine (10 µM) | 85 ± 9 | 1.1 ± 0.2 | 3.5 ± 0.4 |
| Norepinephrine (10 µM) + this compound (10 µM) | 265 ± 22 | 4.5 ± 0.6 | 14.8 ± 1.2 |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Cortical Neuron Cultures
Materials:
-
E18 rat or mouse embryos
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Culture plates or coverslips
Procedure:
-
Coat culture surfaces with poly-D-lysine or poly-L-ornithine overnight at 37°C.
-
The following day, wash the surfaces three times with sterile water and allow them to dry. Coat with laminin for at least 2 hours at 37°C before plating neurons.
-
Dissect cortices from E18 embryos in ice-cold HBSS.
-
Mince the tissue and incubate in trypsin and DNase I at 37°C for 15-20 minutes.
-
Quench the trypsin activity by adding FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto the prepared culture surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
Protocol 2: this compound Treatment of Primary Neuron Cultures
Materials:
-
This compound dihydrochloride
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Primary neuron cultures (e.g., cortical, hippocampal)
-
Neurobasal medium (or appropriate assay buffer)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound dihydrochloride in sterile water or DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in pre-warmed Neurobasal medium or the appropriate assay buffer to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Treatment:
-
For acute treatment, remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. A vehicle control (medium with the same concentration of water or DMSO used for dilution) should be run in parallel.
-
For chronic treatment, add this compound to the culture medium during the regular feeding schedule.
-
-
Incubation: Incubate the neurons for the desired duration of treatment (e.g., 30 minutes for acute signaling studies, 24-48 hours for gene expression or morphological studies).
-
Downstream Analysis: Following incubation, the neurons can be processed for various downstream assays, such as:
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunostaining for neuronal markers or signaling proteins.
-
Western Blotting: Lyse the cells to extract proteins for analysis of protein expression or phosphorylation status.
-
qRT-PCR: Isolate RNA to analyze changes in gene expression.
-
Electrophysiology: Perform patch-clamp recordings to assess changes in neuronal activity.
-
Neurotransmitter Release Assay: Collect the culture supernatant to measure neurotransmitter levels using ELISA or HPLC.
-
Visualizations
Caption: Workflow for this compound treatment in primary neuron cultures.
Caption: this compound blocks α2B-adrenergic receptor signaling.
References
- 1. glpbio.com [glpbio.com]
- 2. scbt.com [scbt.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha 2-adrenergic receptors mediate inhibition of cyclic AMP production in neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by Alpha 2-Adrenergic Agonists in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of ARC 239 in Radioligand Binding Assays for α₂-Adrenergic Receptor Characterization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of ARC 239 in radioligand binding assays. This compound is a potent and selective antagonist for the α₂B and α₂C-adrenergic receptor (AR) subtypes over the α₂A-AR subtype.[1][2] It also exhibits affinity for the 5-HT₁A receptor.[3][4] These characteristics make this compound a valuable pharmacological tool for the characterization of α₂-AR subtypes in various tissues and cell lines. This note outlines the pharmacological profile of this compound, its mechanism of action, and provides a detailed protocol for its application in competitive radioligand binding assays.
Pharmacological Profile of this compound
This compound displays differential binding affinity across human and rat α₂-adrenergic receptor subtypes. Its selectivity for α₂B and α₂C subtypes allows researchers to pharmacologically dissect and identify the presence and density of these specific receptors in a given biological preparation. In addition to its primary targets, this compound also binds to 5-HT₁A receptors, a factor that should be considered when interpreting data, particularly in tissues with high 5-HT₁A receptor expression.[4][5]
Table 1: Binding Affinity of this compound at Adrenergic and Serotonergic Receptors
| Target Receptor | Species / Expression System | Constant | Value | Ki (nM) |
| α₂A-AR | Human recombinant (CHO cells) | pKi | 5.6 | ~2512 |
| α₂B-AR | Human recombinant (CHO cells) | pKi | 8.4 | ~4.0 |
| α₂C-AR | Human recombinant (CHO cells) | pKi | 7.08 | ~83.2 |
| α₂A-AR | - | pKd | 5.95 | ~1122 |
| α₂B-AR | - | pKd | 7.41 | ~38.9 |
| α₂C-AR | - | pKd | 7.56 | ~27.5 |
| α₂B-AR | Rat Kidney | pKi | 7.06 | ~87.1 |
| 5-HT₁A | Rat Brain | Ki | - | 63.1 |
Data compiled from sources.[1][3]
Mechanism of Action and Signaling Pathway
α₂-Adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gᵢ/Gₒ). Upon activation by an agonist like norepinephrine, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound acts as an antagonist, binding to the α₂-ARs (primarily α₂B and α₂C subtypes) and preventing the agonist from binding, thereby blocking this inhibitory signaling cascade.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6] A competitive binding assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete off a radiolabeled ligand of known affinity.
Protocol: Competitive Binding Assay for this compound
This protocol describes the determination of the inhibitory constant (Ki) of this compound at α₂-adrenergic receptors expressed in a cell line or tissue homogenate.
A. Materials and Reagents
-
Receptor Source: Cell membranes or tissue homogenates expressing α₂-adrenergic receptors.
-
Radioligand: A suitable α₂-AR radioligand, such as [³H]Yohimbine or [³H]Rauwolscine, at a concentration close to its Kd.
-
Competitor: this compound dihydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radioactive α₂-AR ligand, such as yohimbine or phentolamine.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Liquid scintillation counter.
B. Membrane Preparation
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
C. Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well, including wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).[7]
-
To the appropriate wells, add:
-
50 µL of this compound dilution (or buffer for total binding, or non-specific ligand).
-
50 µL of radioligand solution.
-
150 µL of the membrane preparation (typically 20-100 µg of protein).[7]
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.[7]
D. Filtration and Counting
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters completely.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
E. Data Analysis
-
Calculate the specific binding for each concentration of this compound:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Immunohistochemistry (IHC) using ARC 239
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within a tissue sample. This method relies on the highly specific binding of an antibody to its corresponding antigen in situ. These application notes provide a detailed protocol for the use of ARC 239, a hypothetical rabbit polyclonal antibody, for the detection of Protein X in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The provided protocol is a general guideline and may require optimization for specific tissues and experimental conditions.
Data Presentation
The following table summarizes the recommended starting concentrations and incubation times for the key reagents in this protocol. Optimization may be required for different tissue types and desired staining intensities.
| Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Antigen Retrieval Solution (Citrate Buffer) | 10 mM Sodium Citrate, pH 6.0 | 20 minutes | 95-100°C |
| Peroxidase Block | 3% Hydrogen Peroxide in Methanol | 10 minutes | Room Temperature |
| Blocking Buffer | 5% Normal Goat Serum in PBS | 1 hour | Room Temperature |
| Primary Antibody (this compound) | 1:100 - 1:500 | 1 hour / Overnight | Room Temp / 4°C |
| Secondary Antibody (Goat anti-Rabbit HRP) | 1:500 - 1:1000 | 30 minutes | Room Temperature |
| DAB Substrate | Per manufacturer's instructions | 1-10 minutes | Room Temperature |
| Hematoxylin Counterstain | Ready-to-use | 30-60 seconds | Room Temperature |
Experimental Protocol: IHC Staining of FFPE Tissues with this compound
This protocol outlines the steps for chromogenic detection of Protein X using this compound on FFPE tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
3% Hydrogen Peroxide
-
Blocking Buffer (5% Normal Goat Serum in PBS)
-
Primary Antibody: this compound (hypothetical rabbit polyclonal anti-Protein X)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C in a water bath or steamer and incubate for 20 minutes.[1]
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse the slides with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody (this compound) to the desired concentration in the blocking buffer.
-
Incubate the sections with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Incubate the sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.
-
-
Detection:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 30-60 seconds to stain the cell nuclei.[4]
-
Rinse the slides with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by sequential immersion in:
-
70% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
95% ethanol for 3 minutes.
-
100% ethanol, two changes for 3 minutes each.
-
-
Immerse in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Protein X.
Caption: Immunohistochemistry experimental workflow.
Caption: Hypothetical signaling pathway of Protein X.
References
Troubleshooting & Optimization
ARC 239 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered during experiments with ARC-239.
Frequently Asked Questions (FAQs)
Q1: What is ARC-239 and what is its primary mechanism of action?
ARC-239 is a selective antagonist of the α2B-adrenoceptor, a G-protein coupled receptor (GPCR). Its chemical name is 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione dihydrochloride. It is important to note that while it is selective for the α2B subtype over the α2A subtype, it may also interact with α1-adrenoceptors and 5-HT1A receptors at certain concentrations.
Q2: What are the known solubility characteristics of ARC-239?
There are conflicting reports regarding the solubility of ARC-239, which can be a source of experimental variability. It is available as a dihydrochloride salt, which generally aims to improve aqueous solubility. However, experimental data indicates a complex solubility profile. Some suppliers report high solubility in water and DMSO (up to 100 mM), while other studies have found very low aqueous solubility in simulated biological fluids and buffers. This discrepancy may be due to differences in the salt form, purity, or experimental conditions such as pH and temperature. See the table below for a summary of reported solubility data.
Q3: How should I prepare a stock solution of ARC-239?
Given the solubility challenges, a careful and consistent protocol for stock solution preparation is critical.
-
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Start by dissolving ARC-239 in 100% DMSO. Gentle warming to 37°C and sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles. If precipitation is observed, the solution may be supersaturated.
-
For aqueous-based assays, it is crucial to be mindful of the final DMSO concentration. High concentrations of DMSO can be toxic to cells and may interfere with assay performance. A final DMSO concentration of less than 0.5% is generally recommended.
Q4: How should I store ARC-239, both as a solid and in solution?
Proper storage is essential to maintain the stability and activity of ARC-239.
-
Solid Form: Store the solid compound at +4°C under desiccating conditions.
-
Stock Solutions:
-
For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.
-
For long-term storage (up to six months), it is recommended to store aliquots at -80°C.
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation and precipitation of the compound. It is best practice to prepare single-use aliquots.
-
Troubleshooting Guides
Issue 1: Precipitation of ARC-239 upon dilution in aqueous buffer.
This is a common problem for compounds with low aqueous solubility that are initially dissolved in an organic solvent like DMSO.
Possible Causes:
-
The compound's solubility limit in the aqueous buffer has been exceeded.
-
The pH of the buffer is not optimal for keeping the compound in solution.
-
The final concentration of the organic solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay that still maintains ARC-239 in solution.
-
Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes prevent the compound from crashing out of solution.
-
pH Adjustment: If your experimental system allows, you can investigate the effect of pH on ARC-239 solubility. As a basic compound, its solubility may be higher at a slightly acidic pH. However, ensure the chosen pH is compatible with your biological system.
-
Use of Solubilizing Agents: For in vitro assays, consider the use of solubilizing agents such as cyclodextrins or bovine serum albumin (BSA) in your buffer. These can help to increase the apparent solubility of hydrophobic compounds.
Issue 2: Inconsistent or non-reproducible experimental results.
This can often be traced back to issues with compound solubility and stability.
Possible Causes:
-
Incomplete dissolution of the stock solution.
-
Precipitation of the compound in the assay plate.
-
Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Visually Inspect Solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. If present, try to redissolve by gentle warming and sonication. If this fails, a fresh stock solution should be prepared.
-
Centrifuge Assay Plates: Before reading your assay plates, consider a brief centrifugation step to pellet any precipitated compound. This can help to ensure that you are measuring the effect of the soluble compound.
-
Perform a Solubility Test: Conduct a simple experiment to determine the practical solubility of ARC-239 in your specific assay buffer. This can be done by preparing a dilution series, allowing it to equilibrate, centrifuging, and then measuring the concentration of the supernatant.
-
Stability Check: If you suspect degradation, you can perform a simple stability check by comparing the activity of a freshly prepared solution with an older one.
Data Presentation
Table 1: Reported Solubility of ARC-239
| Solvent/Medium | Reported Solubility | Source |
| Water | < 48.04 mg/mL | GlpBio[1] |
| Water | Soluble to 100 mM | Abcam[2] |
| DMSO | Soluble to 100 mM | Abcam[2] |
| Simulated Intestinal Fluid | 2.0E-04 µM | Malfacini et al. |
| PBS (pH 7.4) | 5.4 µM | Malfacini et al. |
| Simulated Gastric Fluid | 150.9 µM | Malfacini et al. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ARC-239 in DMSO
-
Materials: ARC-239 dihydrochloride (solid), Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Allow the vial of solid ARC-239 to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of ARC-239 in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube vigorously for 1-2 minutes to aid dissolution. e. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied. f. Visually inspect the solution to ensure it is clear and free of any particulate matter. g. Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. h. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Guideline for Diluting ARC-239 for an In Vitro Cellular Assay
-
Materials: 10 mM ARC-239 stock solution in DMSO, appropriate cell culture medium or assay buffer.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM ARC-239 stock solution at room temperature. b. Perform serial dilutions of the stock solution in the cell culture medium or assay buffer to achieve the desired final concentrations. c. It is recommended to prepare intermediate dilutions to minimize pipetting errors and to avoid a large single dilution step which can promote precipitation. d. Ensure the final concentration of DMSO in the assay wells is below the tolerance level of your cells (typically <0.5%). e. Gently mix the diluted solutions by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cells or proteins. f. Add the final diluted solutions to your assay plate.
Mandatory Visualization
Caption: Signaling pathway of the α2B-adrenoceptor and the inhibitory action of ARC-239.
References
Technical Support Center: Optimizing ARC 239 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ARC 239 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the α2B and α2C adrenoceptor subtypes.[1] It functions by binding to these G protein-coupled receptors (GPCRs) and inhibiting the intracellular signaling cascade typically initiated by endogenous agonists like norepinephrine and epinephrine. The α2 adrenoceptors are coupled to Gi/o proteins, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this effect.
Q2: What are the known off-target effects of this compound?
This compound has been shown to have a notable affinity for the serotonin receptor 5-HT1A, where it also acts as an antagonist.[1][2] Its affinity for the 5-HT1A receptor is in the nanomolar range, which is comparable to its affinity for α2 adrenoceptors.[1][2] This is a critical consideration when designing experiments and interpreting data, as effects observed could be mediated through the blockade of 5-HT1A receptors.
Q3: How should I prepare and store a stock solution of this compound?
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in a suitable volume of high-purity DMSO. For example, for a compound with a molecular weight of 449.57 g/mol , dissolve 4.5 mg in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.
Q4: What is a good starting concentration range for this compound in my in vitro assay?
The optimal concentration of this compound will depend on the specific assay and cell type. However, a good starting point can be estimated from its known binding affinities (Ki). The reported pKi values for rat kidney α2B and human α2C are 7.06 and 6.95, respectively. This corresponds to Ki values of approximately 87 nM and 112 nM. For its off-target, the 5-HT1A receptor, a Ki of 63.1 nM has been reported.[2]
Based on these values, a sensible starting concentration range for a functional assay would be from 1 nM to 10 µM. A dose-response curve should be performed to determine the IC50 (the concentration that causes 50% inhibition) in your specific experimental system.
Quantitative Data Summary
| Receptor Subtype | Reported Affinity (Ki/pKi) | Species/Tissue | Reference |
| α2B Adrenoceptor | pKi = 7.06 (~87 nM) | Rat Kidney | Not specified in snippets |
| α2C Adrenoceptor | pKi = 6.95 (~112 nM) | Human | Not specified in snippets |
| 5-HT1A Receptor | Ki = 63.1 nM | Rat Brain | [2] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay for this compound
This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells used in your primary assay (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from, for example, 100 µM down to 10 nM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the duration of your planned functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration. Determine the highest concentration that does not significantly reduce cell viability. This will define the upper limit for your functional assays.
Protocol 2: Forskolin-Induced cAMP Accumulation Assay (Functional Antagonism)
This assay measures the ability of this compound to antagonize the inhibition of cAMP production by an α2-adrenoceptor agonist. Since α2 receptors are Gi-coupled, their activation inhibits adenylyl cyclase, the enzyme that produces cAMP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin.
Materials:
-
HEK293 or CHO cells stably expressing the human α2B or α2C adrenoceptor.
-
This compound stock solution (10 mM in DMSO).
-
An α2-adrenoceptor agonist (e.g., UK 14,304) stock solution.
-
Forskolin stock solution.
-
IBMX (a phosphodiesterase inhibitor) stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF, ELISA, or similar).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and incubate overnight.
-
Pre-treatment with Antagonist: On the day of the assay, wash the cells with assay buffer. Then, pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 20-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Add the α2-adrenoceptor agonist at a concentration that gives a sub-maximal response (e.g., EC80), along with a fixed concentration of forskolin (the concentration of forskolin should be optimized to produce a robust cAMP signal).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit, following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
Visualizations
Caption: Signaling pathway of α2B/C adrenoceptor and the antagonistic action of this compound.
References
ARC 239 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of the kinase inhibitor, ARC-239. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action for ARC-239?
A1: ARC-239 is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key component of the TKX signaling pathway involved in cell proliferation and survival. The primary on-target effect of ARC-239 is the inhibition of TKX autophosphorylation and the subsequent downstream signaling cascade.
Q2: What are the known off-target effects of ARC-239?
A2: Comprehensive kinome profiling has revealed that ARC-239 can exhibit off-target activity against a small number of other kinases, particularly at higher concentrations. The most significant off-targets identified are Serine/Threonine Kinase A (STKA) and Receptor Tyrosine Kinase B (RTKB). These off-target interactions may lead to unexpected phenotypic responses in cellular assays.
Q3: How can I assess the selectivity of ARC-239 in my experimental system?
A3: To assess the selectivity of ARC-239, a combination of in vitro and cell-based assays is recommended. A standard approach is to perform a broad kinase profiling screen, such as a radiometric assay or a binding assay, against a panel of kinases.[1][2] This should be followed by cellular target engagement assays, like the Cellular Thermal Shift Assay (CETSA), to confirm that ARC-239 engages with its intended target and potential off-targets in a cellular context.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Q: We are observing significant variability in our IC50 values for ARC-239 across different experimental runs. What are the potential causes and how can we troubleshoot this?
A: Inconsistent IC50 values are a common challenge in cell-based assays.[4] Several factors can contribute to this variability. Here's a breakdown of potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Use cell lines from a reputable source and within a consistent, low passage number range. Perform cell line authentication (e.g., STR profiling).[4] |
| Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of treatment.[4] |
| Inhibitor Stability | Prepare fresh dilutions of ARC-239 from a concentrated stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Assay Conditions | Ensure consistent incubation times, temperature, and CO2 levels. Use calibrated pipettes and consider using reverse pipetting for viscous solutions.[5] |
Issue 2: Unexpected phenotypic effects not explained by on-target TKX inhibition.
Q: Our experiments with ARC-239 are showing a phenotype (e.g., changes in cell morphology, unexpected pathway activation) that is not consistent with the known function of TKX. Could off-target effects be the cause?
A: Yes, unexpected phenotypes are often a result of off-target effects. The following troubleshooting workflow can help you dissect the contribution of on-target versus off-target activities.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Troubleshooting logic for unexpected phenotypes.
Quantitative Data Summary
The following tables summarize the inhibitory activity of ARC-239 against its primary target (TKX) and key off-targets (STKA, RTKB).
Table 1: Biochemical Inhibitory Activity of ARC-239
| Kinase Target | IC50 (nM) | Assay Type |
| TKX (On-Target) | 5.2 | Radiometric |
| STKA (Off-Target) | 158 | Radiometric |
| RTKB (Off-Target) | 450 | Radiometric |
Table 2: Cellular Target Engagement of ARC-239
| Kinase Target | EC50 (nM) | Assay Type |
| TKX (On-Target) | 25.8 | CETSA |
| STKA (Off-Target) | 890 | CETSA |
| RTKB (Off-Target) | >2000 | CETSA |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay
This protocol allows for the direct measurement of kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.
Materials:
-
Purified recombinant kinases (TKX, STKA, etc.)
-
Specific substrate for each kinase
-
ARC-239 (or other test compound)
-
[γ-³³P]ATP
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of ARC-239 in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted ARC-239 or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each ARC-239 concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.[3]
Materials:
-
Cultured cells
-
ARC-239
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Antibody against the target kinase (e.g., anti-TKX)
Methodology:
-
Treat cultured cells with ARC-239 or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Quantify the band intensities to determine the melting curve of the protein in the presence and absence of ARC-239. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizations
Signaling Pathway
Caption: On-target vs. off-target signaling pathways for ARC-239.
Experimental Workflow
References
Troubleshooting ARC 239 experimental variability
Welcome to the Technical Support Center for ARC-239. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experimental variability when working with the novel, ATP-competitive kinase inhibitor, ARC-239.
Frequently Asked Questions (FAQs)
Q1: What is ARC-239 and what is its primary mechanism of action?
ARC-239 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase, Kinase-X. By binding to the ATP-binding pocket of Kinase-X, ARC-239 prevents the phosphorylation of its downstream substrates, thereby inhibiting the Kinase-X signaling pathway.
Q2: What are the most common sources of experimental variability when working with ARC-239?
The most common sources of variability can be broadly categorized into three areas:
-
Compound Handling and Preparation: Issues with solubility, stability, and accurate serial dilutions of ARC-239.
-
Biochemical Assay Conditions: Variations in ATP concentration, enzyme quality, and buffer components.[1][2][3]
-
Cell-Based Assay Parameters: Biological variables such as cell line stability, passage number, seeding density, and serum lot variations.[4][5]
Q3: How critical is the ATP concentration in our biochemical assays?
The ATP concentration is highly critical. Since ARC-239 is an ATP-competitive inhibitor, its apparent potency (IC50) will shift depending on the concentration of ATP in the assay.[1][6] For consistent and comparable results, it is recommended to run kinase assays with an ATP concentration at or near the Michaelis constant (Km) of the kinase for ATP.[2][3]
Q4: Can off-target effects of ARC-239 contribute to our experimental variability?
Yes. Although ARC-239 is designed to be selective, at higher concentrations it may inhibit other kinases with similar ATP-binding pockets, a common characteristic of kinase inhibitors.[7] These off-target effects can lead to unexpected or variable phenotypes in cellular assays. It is advisable to perform a kinase panel screen to understand the selectivity profile of ARC-239.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with ARC-239.
Issue 1: Inconsistent IC50 Values in Biochemical Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of ARC-239 in our in vitro kinase assays. What are the potential causes and solutions?
Answer: High variability in biochemical IC50 values is a common issue that can mask the true potency of the inhibitor. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent tip immersion depth to avoid volume variations.[9] |
| Compound Precipitation | ARC-239 has limited aqueous solubility. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Visually inspect the highest concentration wells for any signs of precipitation.[10] |
| Variable ATP Concentration | The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[6] Prepare a large, single batch of ATP solution for the entire experiment to ensure consistency. |
| Enzyme Instability | Kinase activity can decrease over time, especially with freeze-thaw cycles. Aliquot the kinase upon receipt and avoid repeated freeze-thaws. Run a control without inhibitor to ensure the enzyme is active. |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents.[9] To mitigate this, avoid using the outer wells for experimental data or fill them with sterile water or buffer.[9] |
Issue 2: High Variability in Cell-Based Assays
Question: Our IC50 values for ARC-239 in cell proliferation assays are inconsistent between experiments. Why is this happening?
Answer: Cell-based assays introduce biological variability, which must be carefully controlled for reproducible results.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Cell lines can experience phenotypic drift at high passage numbers, altering their sensitivity to inhibitors.[4][5] Maintain a consistent and low passage number for all experiments by creating a master cell bank.[4] |
| Inconsistent Seeding Density | Cell density at the time of treatment can significantly impact the drug response.[5] Ensure a uniform single-cell suspension before plating and use a consistent seeding density for all experiments. |
| Serum Batch Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell growth and inhibitor sensitivity. Test new serum lots against a reference lot before use in critical experiments. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and response to treatment, leading to unreliable data. Regularly test cell cultures for mycoplasma. |
| Incubation Time | The duration of drug exposure will influence the calculated IC50 value.[4] Standardize the incubation time with ARC-239 across all experiments. |
Experimental Protocols
Protocol 1: In Vitro Kinase-X Activity Assay (Luminescent)
This protocol is designed to determine the IC50 of ARC-239 against Kinase-X by measuring the amount of ATP remaining after the kinase reaction.
-
Prepare Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase-X: Prepare a 2X stock solution in Kinase Reaction Buffer.
-
Substrate Peptide: Prepare a 2X stock solution in Kinase Reaction Buffer.
-
ATP: Prepare a 2X stock solution in Kinase Reaction Buffer (at 2x the final desired Km concentration).
-
ARC-239: Prepare a serial dilution in 100% DMSO, then dilute in Kinase Reaction Buffer to a 4X stock.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X ARC-239 solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X Kinase-X/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well.[11]
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to vehicle controls.
-
Plot percent inhibition versus ARC-239 concentration and fit the data using a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the effect of ARC-239 on the proliferation of a cancer cell line.
-
Cell Seeding:
-
Trypsinize and count cells. Ensure a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of ARC-239 in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C and 5% CO₂.[4]
-
-
MTT Addition and Measurement:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation relative to the vehicle-treated control.
-
Plot the percent inhibition versus the log of ARC-239 concentration and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Kinase-X and the inhibitory action of ARC-239.
Caption: Troubleshooting workflow for diagnosing sources of IC50 variability.
Caption: Experimental workflow for a typical in vitro kinase assay with ARC-239.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Improving the In Vivo Bioavailability of ARC-239
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of ARC-239, an α-adrenergic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is ARC-239 and what is its primary mechanism of action?
ARC-239 is a competitive antagonist with high affinity for α1-adrenoceptors.[1] Its mechanism of action involves blocking the signaling of norepinephrine and epinephrine at these receptors, which are G protein-coupled receptors that signal through the Gq/11 pathway.[2] This blockade inhibits smooth muscle contraction, leading to vasodilation and a reduction in blood pressure.[3][4] Due to its effects, it has been utilized in research to characterize α-adrenoceptors.[1]
Q2: What are the common factors that can limit the in vivo bioavailability of a drug like ARC-239?
While specific data for ARC-239 is limited, compounds in this class can face several challenges that limit oral bioavailability:
-
Poor Aqueous Solubility: Many small molecule drugs are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract. Up to 70-90% of drug candidates in development are estimated to be poorly soluble.[5][6]
-
Low Permeability: The drug may not efficiently pass through the intestinal membrane into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Chemical Instability: The drug may be unstable in the harsh acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
Q3: What are some general strategies to improve the bioavailability of poorly soluble drugs?
A variety of formulation and chemical modification strategies can be employed.[5][6] These include:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[6]
-
Amorphous Solid Dispersions: Converting the crystalline form of a drug to a higher-energy amorphous state can significantly improve solubility and dissolution.[6]
-
-
Chemical Modifications:
-
Salt Formation: Creating a salt form of an ionizable drug can improve its solubility and dissolution rate.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to improve solubility or permeability.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants to form solutions, emulsions (like self-emulsifying drug delivery systems - SEDDS), or liposomes can improve solubility and absorption.[7]
-
Nanoparticle Systems: Loading the drug into nanoparticles can protect it from degradation, improve solubility, and potentially enhance absorption.[5][7]
-
Troubleshooting Guide
Problem 1: Low and erratic plasma concentrations of ARC-239 are observed after oral administration in animal models.
-
Possible Cause: This is often a sign of poor aqueous solubility and low dissolution rate in the gastrointestinal tract. The drug may not be dissolving consistently before it is cleared from the absorption window.
-
Troubleshooting Steps:
-
Characterize Drug Solubility: First, determine the pH-solubility profile of ARC-239. This will help in selecting an appropriate formulation strategy.
-
Formulation Enhancement:
-
Simple Approach: Prepare a suspension of micronized ARC-239 in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose).
-
Advanced Approach: Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS). This can keep the drug in a solubilized state in the GI tract.
-
-
Evaluate Formulations In Vitro: Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the release profiles of different formulations.
-
Problem 2: The ARC-239 formulation precipitates when diluted in aqueous media for in vitro experiments or upon administration.
-
Possible Cause: The solvent used to dissolve ARC-239 (e.g., DMSO) is miscible with water, but the drug itself is not soluble in the resulting aqueous environment. This leads to "fall-out" or precipitation.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro studies, consider using a co-solvent system (e.g., ethanol, propylene glycol, PEG 400) in your final assay buffer, if tolerated by the cells or experimental system.
-
Inclusion Complexes: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with ARC-239. This can significantly increase its aqueous solubility and prevent precipitation.
-
Amorphous Solid Dispersions: Formulating ARC-239 as a solid dispersion with a polymer carrier (e.g., PVP VA 64) can prevent precipitation by maintaining the drug in an amorphous state and providing a high surface area for dissolution.[6]
-
Problem 3: Bioavailability is low despite good in vitro dissolution of the formulation.
-
Possible Cause: The issue may not be solubility, but rather poor permeability across the intestinal wall or significant first-pass metabolism in the liver.
-
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to estimate the intestinal permeability of ARC-239.
-
Investigate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the rate at which ARC-239 is metabolized.[8]
-
Bypass First-Pass Metabolism: If hepatic metabolism is high, consider alternative routes of administration that bypass the liver, such as intravenous (for research purposes), transdermal, or subcutaneous routes, to determine the maximum achievable systemic exposure.
-
Data Presentation: Illustrative Examples
The following tables are examples of how to present pharmacokinetic data when comparing different ARC-239 formulations.
Table 1: Example Pharmacokinetic Parameters of ARC-239 Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 950 ± 210 | 100% (Reference) |
| Micronized Suspension | 320 ± 60 | 2.5 ± 1.0 | 2100 ± 450 | 221% |
| SEDDS Formulation | 850 ± 150 | 1.0 ± 0.5 | 5500 ± 980 | 579% |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated relative to the aqueous suspension.
Table 2: Example In Vitro Dissolution of ARC-239 Formulations in Simulated Intestinal Fluid (pH 6.8)
| Time (min) | % Drug Released (Aqueous Suspension) | % Drug Released (Micronized Suspension) | % Drug Released (SEDDS) |
| 15 | 5% | 18% | 85% |
| 30 | 9% | 35% | 92% |
| 60 | 14% | 55% | 95% |
| 120 | 20% | 70% | 96% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for ARC-239
-
Screening of Excipients:
-
Determine the solubility of ARC-239 in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497). Select the components with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, add water dropwise while vortexing. Observe the formation of emulsions.
-
Map the regions that form clear or bluish, stable microemulsions on a ternary phase diagram. This identifies the optimal ratios for the SEDDS formulation.
-
-
Preparation of Drug-Loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Add ARC-239 to the mixture and stir gently with mild heating (e.g., 40°C) until the drug is completely dissolved.
-
Store the final formulation in a sealed container at room temperature.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Determine the emulsification time and particle size of the resulting emulsion upon dilution in water or simulated intestinal fluid.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization:
-
Acclimate male Sprague-Dawley rats (200-250g) for at least one week with free access to food and water.
-
-
Dosing:
-
Fast the animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Divide animals into groups (e.g., n=6 per formulation).
-
Administer the ARC-239 formulations (e.g., aqueous suspension, SEDDS) via oral gavage at a specified dose (e.g., 10 mg/kg). Include an intravenous (IV) group if absolute bioavailability needs to be determined.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of ARC-239 in plasma.
-
Analyze the plasma samples to determine the concentration of ARC-239 at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualizations
Caption: Simplified signaling pathway of the α1-adrenergic receptor and the inhibitory action of ARC-239.
Caption: Experimental workflow for an in vivo study to compare the bioavailability of different drug formulations.
Caption: A troubleshooting flowchart for addressing issues of low in vivo drug bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of oral bioavailability of ibrutinib using a liposil nanohybrid delivery system | PLOS One [journals.plos.org]
- 8. "Assessment of In-Vitro and In-Vivo Pre-Clinical Pharmacokinetics of E" by Pratiksha U. Kshirsagar [digitalcommons.unmc.edu]
ARC 239 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ARC-239. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for solid ARC-239?
A1: For optimal stability, solid ARC-239 should be stored under desiccating conditions at +4°C.[1] Under these conditions, the product can be stored for up to 12-24 months.[1][2] It is shipped at ambient temperatures, and short-term storage at +4°C is also appropriate.[1]
Q2: How should I prepare and store ARC-239 stock solutions?
A2: It is recommended to prepare and use solutions on the same day. If stock solutions must be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2] ARC-239 is soluble in water and DMSO up to 100 mM.[1]
Q3: I am seeing unexpected results in my experiments. Could my ARC-239 have degraded?
A3: Unexpected experimental outcomes, such as a loss of antagonist activity, could be indicative of ARC-239 degradation. Several factors can contribute to the degradation of chemical compounds, including exposure to harsh pH, high temperatures, light, and oxidative conditions. Refer to the troubleshooting guide below for more specific scenarios.
Q4: What are the likely degradation pathways for ARC-239?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity of ARC-239 in assay. | Compound degradation due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound that has been stored correctly.2. Verify the pH of your experimental buffer; extreme pH can accelerate degradation.3. Protect solutions from prolonged exposure to light. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | 1. Gently warm the solution to room temperature and vortex to redissolve.2. Ensure vials are tightly sealed to prevent solvent evaporation.3. If the precipitate does not redissolve, it may be a degradation product; discard the solution. |
| Discoloration of the solid compound or solutions. | Oxidation or photolytic degradation. | 1. Discard the discolored compound or solution.2. Store solid ARC-239 in a dark, desiccated environment.3. When in solution, use amber vials or cover tubes with foil to protect from light. |
Summary of ARC-239 Properties and Storage Conditions
| Parameter | Value/Condition | Source |
| Chemical Name | 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4,4-dimethylisoquinoline-1,3-dione;dihydrochloride | [1] |
| Molecular Formula | C₂₄H₃₁Cl₂N₃O₃ | [1] |
| Molecular Weight | 480.4 Da | [1] |
| Purity | >98-99% | [1][5] |
| Form | Solid | [1] |
| Solubility | Soluble in water to 100 mMSoluble in DMSO to 100 mM | [1] |
| Short-term Solid Storage | +4°C | [1] |
| Long-term Solid Storage | +4°C under desiccating conditions (up to 12-24 months) | [1][2] |
| Stock Solution Storage | -20°C in tightly sealed aliquots (up to 1 month) | [2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid ARC-239 to equilibrate to room temperature for at least one hour.[2]
-
Weigh out the required amount of ARC-239 powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM solution, weigh out 4.804 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C.
Visualizations
Caption: Chemical Structure of ARC-239.
Caption: Potential Degradation Pathways for ARC-239.
Caption: Troubleshooting Workflow for ARC-239.
References
Technical Support Center: Overcoming Resistance to ARC-239
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to ARC-239 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is ARC-239 and what is its primary mechanism of action?
ARC-239 is a potent and selective antagonist of α2-adrenergic receptors, with a particularly high affinity for the α2B subtype. It is commonly used in research to investigate the physiological roles of these receptors. Its mechanism of action involves blocking the binding of endogenous agonists like norepinephrine and epinephrine to α2-adrenergic receptors, thereby inhibiting their downstream signaling pathways.
Q2: My cells are showing a reduced or no response to ARC-239 treatment. What are the potential causes?
A diminished response to ARC-239 can stem from several factors, which can be broadly categorized as experimental or biological.
-
Experimental Issues:
-
Incorrect concentration or degradation of ARC-239.
-
Issues with the solvent or vehicle used for dilution.
-
Suboptimal assay conditions (e.g., incubation time, temperature).
-
Cell line misidentification or contamination.
-
-
Biological Causes (Resistance):
-
Low or absent expression of the target α2-adrenergic receptors in the cell line.
-
Mutations in the adrenoceptor gene (ADRA2) that prevent ARC-239 binding.
-
Increased expression of drug efflux pumps that actively remove ARC-239 from the cell.
-
Alterations in downstream signaling pathways that bypass the effect of receptor blockade.
-
Q3: How can I verify the expression of α2-adrenergic receptors in my cell line?
You can assess the expression of α2-adrenergic receptors at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure the transcript levels of the different α2-adrenergic receptor subtypes (ADRA2A, ADRA2B, ADRA2C).
-
Western Blotting: To detect the presence and quantify the amount of the α2-adrenergic receptor protein.
-
Immunofluorescence/Immunocytochemistry: To visualize the localization of the receptor on the cell membrane.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting a lack of response to ARC-239.
Problem: No observable effect of ARC-239 in a functional assay (e.g., cAMP inhibition, calcium mobilization).
Step 1: Verify Experimental Setup
-
Confirm ARC-239 Integrity: Prepare a fresh stock of ARC-239 and verify its concentration. Ensure proper storage conditions to prevent degradation.
-
Check Vehicle Control: Run a vehicle-only control to ensure that the solvent is not interfering with the assay.
-
Optimize Assay Conditions: Titrate the concentration of ARC-239 and the agonist used to stimulate the receptor. Optimize incubation times and other assay parameters.
-
Validate Cell Line: Perform cell line authentication to rule out misidentification or contamination.
Step 2: Assess Target Receptor Expression
-
If the experimental setup is validated, the next step is to confirm the presence of the target receptor.
-
Use qPCR and Western blotting to determine the expression levels of α2-adrenergic receptor subtypes in your cell line.
Step 3: Investigate Potential Resistance Mechanisms
-
If receptor expression is confirmed, consider the possibility of acquired resistance.
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Sequence the Receptor Gene: Sequence the coding region of the relevant ADRA2 gene to check for mutations that might affect ARC-239 binding.
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Evaluate Drug Efflux: Use qPCR to measure the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2).
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Analyze Downstream Signaling: Profile the expression and activation of key downstream signaling molecules (e.g., adenylyl cyclase, protein kinase A) to identify any compensatory changes.
Quantitative Data Summary
The following tables provide examples of data that might be generated during the troubleshooting process.
Table 1: Comparative IC50 Values of ARC-239 in Different Cell Lines
| Cell Line | α2B-Adrenergic Receptor Expression (Relative Units) | ARC-239 IC50 (nM) | Response |
| HEK293 (Control) | 1.0 | 15 | Sensitive |
| PC-3 | 0.8 | 25 | Sensitive |
| DU145 | 0.1 | > 1000 | Resistant |
| LNCaP | 1.2 | 12 | Sensitive |
Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells
| Gene | Fold Change in Resistant Cells (vs. Sensitive) | Putative Role in Resistance |
| ADRA2B | 0.05 | Target Downregulation |
| ABCB1 | 8.2 | Drug Efflux |
| GRK2 | 4.5 | Receptor Desensitization |
Experimental Protocols
Protocol 1: Western Blotting for α2-Adrenergic Receptor Expression
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Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the α2-adrenergic receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (ADRA2A, ADRA2B, ADRA2C, ABCB1, etc.) and a housekeeping gene (e.g., GAPDH, ACTB).
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Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Signaling pathway of the α2-adrenergic receptor and the antagonistic action of ARC-239.
Caption: Troubleshooting workflow for lack of ARC-239 response.
Caption: Potential mechanisms of cellular resistance to ARC-239.
Technical Support Center: ARC-239 Toxicity and Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and cytotoxicity assessment of compounds potentially referred to as "ARC-239". Our research indicates that this query may pertain to two distinct compounds: AR-C239 , an α-adrenoceptor antagonist, and YH239 , a p53-MDM2 inhibitor. This guide addresses both, providing available data, experimental protocols, and troubleshooting advice for researchers.
Section 1: YH239 and YH239-EE Cytotoxicity Assessment
YH239 is an inhibitor of the p53-MDM2 interaction, demonstrating cytotoxic effects, particularly in cancer cell lines with wild-type p53. Its ethyl ester prodrug, YH239-EE, exhibits enhanced potency.
Frequently Asked Questions (FAQs) about YH239
Q1: What is the mechanism of action for YH239's cytotoxic effects?
A1: YH239 functions by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By binding to MDM2, YH239 prevents the degradation of p53, leading to the stabilization and accumulation of p53 protein.[1] This, in turn, can trigger downstream pathways leading to cell cycle arrest and apoptosis in cancer cells.
Q2: How does YH239-EE differ from YH239?
A2: YH239-EE is the ethyl ester form of YH239. This modification is thought to increase the compound's cell permeability, leading to greater intracellular concentrations and enhanced cytotoxic effects compared to the parent compound.[1]
Q3: What are the reported IC50 values for YH239 and YH239-EE?
A3: The half-maximal inhibitory concentration (IC50) values for YH239 and YH239-EE have been determined in the MCF7 breast cancer cell line using an MTT assay. The data is summarized in the table below.
Quantitative Data: YH239 and YH239-EE Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| YH239 | MCF7 | MTT | 37.78 | [1] |
| YH239-EE | MCF7 | MTT | 8.45 | [1] |
| Compound | Cell Line | Treatment | Apoptosis & Necrosis (%) | Reference |
| YH239 | MCF7 | 20 µM for 72h | 9.86 | [1] |
| YH239-EE | MCF7 | 20 µM for 72h | 40 | [1] |
| (+) enantiomer YH239-EE | MCF7 | 20 µM for 72h | 84.48 | [1] |
| (-) enantiomer YH239-EE | MCF7 | 20 µM for 72h | 48.71 | [1] |
Experimental Protocol: Annexin V/PI Apoptosis Assay for YH239
This protocol is adapted from studies assessing apoptosis in MCF7 cells treated with YH239 compounds.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with YH239 or YH239-EE using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
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MCF7 cells
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YH239 and/or YH239-EE
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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Annexin V-FITC Apoptosis Detection Kit (or similar)
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Flow cytometer
Procedure:
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Cell Seeding: Seed MCF7 cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
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Compound Treatment: Treat the cells with the desired concentrations of YH239 or YH239-EE (e.g., 20 µM). Include a vehicle-treated control group. Incubate for the desired time period (e.g., 72 hours).
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Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
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Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Troubleshooting Guide for YH239 Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| High background in control group | Cell culture stress | Ensure gentle handling of cells, use pre-warmed media, and do not allow cells to become over-confluent. |
| Low signal in treated group | Compound inactivity or low concentration | Verify the concentration and purity of YH239/YH239-EE. Increase the concentration or incubation time. |
| Inconsistent results | Inconsistent cell numbers | Use a consistent number of cells for seeding and ensure accurate cell counting before analysis. |
Signaling Pathway and Workflow Diagrams
Caption: The p53-MDM2 signaling pathway and the inhibitory action of YH239.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Section 2: AR-C239 Toxicity and Pharmacological Assessment
AR-C239 is identified as a potent and specific α1-adrenoceptor blocking drug. The available data primarily focuses on its in vivo pharmacological effects rather than in vitro cytotoxicity.
Frequently Asked Questions (FAQs) about AR-C239
Q1: What is the primary mechanism of action for AR-C239?
A1: AR-C239 acts as a competitive antagonist at α1-adrenoceptors. This blockade prevents the binding of endogenous catecholamines like adrenaline and noradrenaline, leading to a reduction in sympathetic tone.[2][3]
Q2: What are the known in vivo effects of AR-C239?
A2: In animal models (dogs and rats), intravenous administration of AR-C239 has been shown to cause a dose-dependent decrease in blood pressure and heart rate.[2][3] This is attributed to its peripheral α-blockade, leading to vasodilation.
Q3: Is there any available in vitro cytotoxicity data for AR-C239?
A3: Based on the available literature, specific in vitro cytotoxicity data, such as IC50 values on various cell lines, for AR-C239 is not prominently reported. The primary characterization of this compound has been through its pharmacological effects on the cardiovascular system.
Quantitative Data: In Vivo Pharmacological Effects of AR-C239
| Species | Administration | Dose Range (µg/kg) | Observed Effects | Reference |
| Dogs | Intravenous | 3-50 | Progressive fall in blood pressure and heart rate | [2][3] |
| Rats | Intravenous | Not specified | Antagonism of pressor responses to adrenaline | [2][3] |
Experimental Protocol: In Vivo Blood Pressure Measurement in a Rat Model
This is a generalized protocol for assessing the effect of a substance like AR-C239 on blood pressure in rats.
Objective: To measure the change in blood pressure in response to intravenous administration of AR-C239.
Materials:
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Anesthetized rats
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AR-C239 solution for injection
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Saline (vehicle control)
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Catheters for venous and arterial access
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Pressure transducer and data acquisition system
Procedure:
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Animal Preparation: Anesthetize the rat and surgically implant catheters into a vein (for drug administration) and an artery (for blood pressure monitoring).
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Baseline Measurement: Allow the animal to stabilize and record a baseline blood pressure and heart rate.
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Drug Administration: Administer a bolus intravenous injection of AR-C239 at the desired dose. For a dose-response study, administer increasing doses with sufficient time between each for the cardiovascular parameters to return to baseline or stabilize.
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Data Recording: Continuously record the arterial blood pressure and heart rate throughout the experiment.
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Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline following each dose of AR-C239.
Troubleshooting Guide for In Vivo Pharmacological Studies
| Issue | Possible Cause | Suggested Solution |
| Variable blood pressure readings | Anesthetic depth is not stable | Monitor the depth of anesthesia closely and adjust as necessary. Ensure a stable body temperature. |
| No response to the drug | Incorrect drug concentration or administration | Verify the concentration of the AR-C239 solution. Ensure the intravenous catheter is properly placed and patent. |
| Sudden drop in blood pressure | Potential overdose or adverse reaction | Start with a lower dose and escalate gradually. Have emergency resuscitation measures available. |
Signaling Pathway Diagram
Caption: The α1-adrenoceptor signaling pathway and the antagonistic effect of AR-C239.
References
- 1. Cytotoxic Effect of YH239-EE and Its Enantiomer on MCF7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of AR-C239, 2-[2-[4(o-methoxyphenyl)-piperazine-1-Yl]-ethyl]4,4-dimethyl-1,3(2H-4H) isoquinolinedione, a new alpha-adrenoceptor blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to minimize non-specific binding of ARC 239
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of ARC-239 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ARC-239 and what are its primary targets?
ARC-239 is a pharmacological tool used in research. It is known as a selective antagonist for the α2B and α2C adrenergic receptors.[1][2] It is often used in its dihydrochloride form.[2][3][4] The compound competitively antagonizes pressor responses to adrenaline and inhibits responses to noradrenaline.[5]
Q2: What is non-specific binding in the context of experiments with ARC-239?
Non-specific binding refers to the interaction of ARC-239 with molecules other than its intended targets (α2B/C-adrenergic receptors). This can lead to inflated signals in binding assays, off-target effects in cellular or in vivo experiments, and consequently, to the misinterpretation of results. These interactions are typically driven by low-affinity, electrostatic, or hydrophobic forces.
Q3: Is ARC-239 known to have off-target binding?
Yes, in addition to its high affinity for α2B and α2C-adrenergic receptors, ARC-239 has been shown to recognize and bind to 5-HT1A serotonin receptors.[1][3][5][6] This is a critical consideration when designing experiments and interpreting data, as effects observed could be mediated through the inhibition of 5-HT1A receptors in addition to the intended α2-adrenoceptors.
Q4: How can I determine the level of non-specific binding of ARC-239 in my assay?
To determine the level of non-specific binding, you can perform a control experiment where a high concentration of a non-labeled, known ligand for the target receptor is used to block the specific binding of labeled ARC-239. The remaining signal represents the non-specific binding. Alternatively, if using an unlabeled ARC-239, you can run the experiment on a null cell line or tissue that does not express the target receptor. Any observed binding in this negative control can be attributed to non-specific interactions.
Troubleshooting Guides
Guide 1: High Background Signal in Radioligand Binding Assays
High background signal in a radioligand binding assay with ARC-239 can obscure the specific binding signal. The following steps can help to reduce this non-specific binding.
Experimental Protocol: Optimizing a Radioligand Binding Assay
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Prepare Assay Buffer: Start with a standard phosphate-buffered saline (PBS) or Tris-based buffer at physiological pH (7.4).
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Add Blocking Agents: Supplement the assay buffer with a blocking agent to reduce hydrophobic interactions. Bovine Serum Albumin (BSA) is a common choice.
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Incorporate a Surfactant: To further minimize non-specific binding to surfaces, add a non-ionic surfactant like Tween-20.
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Optimize Salt Concentration: Adjust the ionic strength of the buffer by increasing the concentration of salts like NaCl to reduce electrostatic interactions.
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Perform Saturation Binding Experiment: Incubate your cells or tissue homogenate with increasing concentrations of radiolabeled ARC-239 in both the absence (total binding) and presence (non-specific binding) of a high concentration of a competing, unlabeled ligand (e.g., yohimbine for α2 receptors).
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Washing: After incubation, rapidly wash the samples with ice-cold wash buffer to remove unbound radioligand. The number and duration of wash steps may need to be optimized.
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Quantify Binding: Measure the radioactivity in the washed samples.
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Data Analysis: Subtract the non-specific binding from the total binding to determine the specific binding.
Data Presentation: Buffer Optimization Results
| Buffer Component | Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| Control (PBS) | - | 15,000 | 8,000 | 7,000 |
| BSA | 0.1% | 14,500 | 6,000 | 8,500 |
| BSA + Tween-20 | 0.1% + 0.05% | 13,000 | 4,000 | 9,000 |
| BSA + Tween-20 + NaCl | 0.1% + 0.05% + 100mM | 12,000 | 2,500 | 9,500 |
This table presents hypothetical data for illustrative purposes.
Guide 2: Off-Target Effects in Cellular Assays
If you observe unexpected cellular responses when using ARC-239, it may be due to its interaction with the 5-HT1A receptor.
Experimental Protocol: Deconvoluting Off-Target Effects
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Cell Culture: Use a cell line that endogenously expresses both α2B/C and 5-HT1A receptors.
-
Experimental Groups:
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Vehicle Control
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ARC-239 alone
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Specific α2B/C antagonist (if available and different from ARC-239)
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Specific 5-HT1A antagonist (e.g., WAY-100635)
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ARC-239 + specific 5-HT1A antagonist
-
-
Treatment: Treat the cells with the respective compounds.
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Functional Readout: Measure a downstream signaling event common to both receptor types (e.g., cAMP levels, ERK phosphorylation).
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Data Analysis: Compare the effects of ARC-239 alone to the effects in the presence of the 5-HT1A antagonist. If the effect of ARC-239 is attenuated by the 5-HT1A antagonist, it suggests an off-target effect.
Data Presentation: Effect of Co-treatment on Cellular Response
| Treatment Group | Cellular Response (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| ARC-239 (1 µM) | 2.5 |
| WAY-100635 (1 µM) | 1.1 |
| ARC-239 + WAY-100635 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Signaling pathways affected by ARC-239.
References
ARC 239 vehicle and solvent selection guide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ARC 239. It includes guidance on vehicle and solvent selection, troubleshooting for common experimental issues, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound identified as a selective α2B/α2C-adrenoceptor antagonist. It is utilized in research to study the role of these specific adrenergic receptor subtypes in various physiological processes. Its chemical name is 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4,4-dimethylisoquinoline-1,3(2H,4H)-dione.
Q2: What is the primary mechanism of action for this compound?
This compound functions by selectively blocking the α2B and α2C subtypes of adrenergic receptors. This antagonism prevents the binding of endogenous catecholamines like norepinephrine and epinephrine to these receptors, thereby inhibiting their downstream signaling pathways.
Vehicle and Solvent Selection Guide
The selection of an appropriate vehicle or solvent is critical for the successful use of this compound in in vitro and in vivo experiments. Due to limited publicly available data, this guide provides a summary of known solubility information and general recommendations. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.
Solubility Data
| Vehicle/Solvent | Form | Concentration | Notes |
| Water | Dihydrochloride hydrate | > 5 mg/mL | Data from commercial supplier.[1] |
| Saline | Not specified | Sufficient for systemic (i.v.) administration in animal studies. | Specific concentration not detailed in the source literature. |
| aCSF (artificial Cerebrospinal Fluid) | Not specified | Insoluble | As reported in a specific study. |
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
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Possible Cause: The concentration of this compound may be too high for the selected solvent.
-
Solution: Try to dissolve a smaller amount of the compound or increase the volume of the solvent. Gentle heating or sonication may also aid in dissolution, but be cautious about potential degradation of the compound. Always check the stability of this compound under these conditions.
-
-
Possible Cause: The pH of the buffer solution may not be optimal for dissolving this compound.
-
Solution: Since this compound is a basic compound, its solubility can be pH-dependent. Experiment with buffers of different pH values to find one that improves solubility.
-
-
Possible Cause: The compound may have low solubility in aqueous solutions.
-
Solution: For in vitro studies, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤ 0.1%).
-
Issue 2: The compound precipitates out of solution after dilution.
-
Possible Cause: The compound is not sufficiently soluble in the final aqueous medium.
-
Solution: Decrease the final concentration of this compound. Alternatively, you can try to include a solubilizing agent or co-solvent in your final solution, such as a small percentage of Tween 80 or PEG 400 for in vivo studies, after verifying their compatibility with your experimental setup.
-
-
Possible Cause: The stock solution was not fully dissolved before dilution.
-
Solution: Ensure that your stock solution is completely clear and free of any visible precipitate before making further dilutions.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: The this compound solution may not be stable over time.
-
Solution: It is recommended to prepare fresh solutions for each experiment. If a stock solution is to be used over a period, it should be stored under appropriate conditions (e.g., aliquoted and stored at -20°C or -80°C) and its stability should be verified.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound (Molecular Weight: 407.51 g/mol for the free base) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you would need 4.075 mg.
-
Adding the Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Storage: Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller volumes and stored at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of α2B/α2C-adrenoceptors and the antagonistic action of this compound.
Caption: Decision workflow for selecting a suitable vehicle for this compound experiments.
References
Validation & Comparative
A Comparative Guide to ARC 239 and Other α2-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ARC 239 with other prominent α2-adrenoceptor antagonists, including yohimbine, idazoxan, and rauwolscine. The information presented is collated from various experimental studies to aid in the selection of appropriate pharmacological tools for research and drug development.
Overview of α2-Adrenoceptor Antagonists
α2-Adrenoceptors are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and physiological processes such as blood pressure control, sedation, and analgesia. Antagonists of these receptors are valuable tools for studying these processes and have therapeutic potential in various conditions. This compound is recognized for its selectivity towards the α2B and α2C subtypes, distinguishing it from less selective antagonists like yohimbine and rauwolscine. Idazoxan is another widely used α2-antagonist with its own distinct pharmacological profile.
Comparative Performance Data
The following tables summarize the binding affinities and functional potencies of this compound, yohimbine, idazoxan, and rauwolscine at α2-adrenoceptor subtypes. Data has been compiled from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Table 1: Binding Affinities (Ki/pKi) at α2-Adrenoceptor Subtypes
| Antagonist | α2A (pKi/Ki [nM]) | α2B (pKi/Ki [nM]) | α2C (pKi/Ki [nM]) | Species/Cell Line | Reference |
| This compound | 5.6 / 2512 | 8.4 / 4.0 | 7.08 / 83.2 | Human recombinant (CHO cells) | [1](--INVALID-LINK--) |
| Yohimbine | 8.52 / 3.0 | 8.00 / 10.0 | 9.17 / 0.68 | Human | [2](--INVALID-LINK--) |
| Idazoxan | - | - | - | - | - |
| Rauwolsine | - / 3.5 | - / 0.37 | - / 0.13 | - | [3](--INVALID-LINK--) |
Note: A higher pKi value indicates a higher binding affinity. Ki values are inhibitory constants. Data for Idazoxan's specific subtype affinities was not consistently available in a directly comparable format.
Table 2: Selectivity Profiles
| Antagonist | α2 vs α1 Selectivity Ratio | α2 Subtype Selectivity | Reference |
| This compound | - | α2B/α2C > α2A | [1](--INVALID-LINK--) |
| Yohimbine | ~30-fold for α2 | α2C > α2A > α2B | [2](--INVALID-LINK--) |
| Idazoxan | Selective for α2 over α1 | - | [4](--INVALID-LINK--) |
| Rauwolsine | ~30-fold for α2 | α2C > α2B > α2A | [3](--INVALID-LINK--) |
Note: Selectivity ratios can vary depending on the specific α1 and α2 subtypes being compared and the experimental system used.
Table 3: Functional Potency (IC50)
| Antagonist | Assay | Cell Line/Tissue | IC50 (nM) | Reference |
| This compound | - | - | - | - |
| Yohimbine | Inhibition of forskolin-stimulated adenylyl cyclase (at 5-HT1A receptors) | CHO cells | 4600 | [5](--INVALID-LINK--) |
| Idazoxan | - | - | - | - |
| Rauwolsine | Inhibition of forskolin-stimulated adenylyl cyclase (at 5-HT1A receptors) | CHO cells | 1500 | [5](--INVALID-LINK--) |
Note: Directly comparable functional potency data (IC50/EC50) for all four antagonists at α2-adrenoceptors from a single study is limited. The data for yohimbine and rauwolscine are from a study on 5-HT1A receptors and are included for illustrative purposes, highlighting their activity at other receptors.
Signaling Pathways and Experimental Workflows
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists like this compound block the binding of agonists, thereby preventing this signaling cascade.
Caption: α2-Adrenoceptor signaling pathway and antagonist action.
Experimental Workflow for Comparing α2-Adrenoceptor Antagonists
A typical workflow for comparing the performance of α2-adrenoceptor antagonists involves a series of in vitro assays to determine their binding affinity, selectivity, and functional potency.
References
- 1. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idazoxan - Wikipedia [en.wikipedia.org]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial agonist properties of rauwolscine and yohimbine for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Selectivity of ARC 239 for the α2B-Adrenergic Receptor Isoform: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ARC 239's selectivity for the α2B-adrenergic receptor isoform against other common α2-adrenergic antagonists. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Introduction to α2-Adrenergic Receptors and the Significance of Subtype Selectivity
The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release from sympathetic nerves and within the central nervous system.[1] This receptor class is composed of three main subtypes: α2A, α2B, and α2C.[2] Each subtype exhibits a unique tissue distribution and physiological function, making the development of subtype-selective antagonists a critical endeavor for targeted therapeutic interventions.[1] For instance, activation of α2A-ARs in the brain can lower blood pressure, while peripheral α2B-AR activation can lead to vasoconstriction.[1]
This compound has emerged as a valuable pharmacological tool due to its reported selectivity for the α2B and α2C subtypes over the α2A subtype.[3][4] This guide delves into the experimental validation of this selectivity, comparing its binding profile with that of other well-characterized α2-AR antagonists such as prazosin, yohimbine, and BRL 44408.
Comparative Analysis of Binding Affinities
The selectivity of a receptor antagonist is quantitatively expressed by its binding affinity (typically as pKi or pKd values) for different receptor subtypes. A higher pKi value indicates a stronger binding affinity. The following tables summarize the binding affinities of this compound and other antagonists for the human α2-adrenergic receptor subtypes.
| Compound | α2A-AR (pKi) | α2B-AR (pKi) | α2C-AR (pKi) | Primary Selectivity | Reference |
| This compound | 5.6 | 8.4 | 7.08 | α2B/C | [3] |
| Prazosin | Low Affinity | High Affinity | Moderate Affinity | α2B (over α2A) | [5][6] |
| Yohimbine | High Affinity | Moderate Affinity | High Affinity | Non-selective α2 | [5][7] |
| BRL 44408 | ~8.77 (Ki = 1.7 nM) | ~6.84 (Ki = 144.5 nM) | - | α2A | [8] |
Note: Direct comparison of pKi values across different studies should be done with caution due to potential variations in experimental conditions. Data for Prazosin and Yohimbine are qualitative based on multiple sources indicating their selectivity profiles.
Off-Target Binding Profile of this compound
It is crucial to consider a compound's affinity for other receptors to fully understand its pharmacological profile. Studies have shown that this compound also exhibits affinity for the 5-HT1A receptor.[9][10]
| Compound | 5-HT1A Receptor (Ki) | Reference |
| This compound | 63.1 nM | [9] |
Experimental Protocols
The determination of binding affinities for this compound and other antagonists is primarily achieved through radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.[11][12]
Radioligand Competition Binding Assay
This is the most common method used to determine the affinity (Ki) of an unlabeled compound (like this compound) for a receptor.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the receptor.
General Procedure:
-
Membrane Preparation: Membranes from cells or tissues expressing the specific α2-AR subtype (α2A, α2B, or α2C) are isolated.[12]
-
Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]yohimbine) and varying concentrations of the unlabeled antagonist (the "competitor," e.g., this compound).[6]
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[11]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
Visualizing Key Pathways and Processes
To better understand the context of this compound's action, the following diagrams illustrate the α2-adrenergic signaling pathway and the experimental workflow for determining antagonist selectivity.
Caption: α2-Adrenergic receptor signaling cascade.
Caption: Experimental workflow for antagonist selectivity.
Conclusion
The experimental data strongly support the characterization of this compound as a selective antagonist for the α2B and α2C-adrenergic receptor subtypes, with significantly lower affinity for the α2A subtype.[3][4] This selectivity profile distinguishes it from non-selective antagonists like yohimbine and α2A-selective antagonists like BRL 44408. While prazosin also shows some preference for the α2B subtype, this compound's selectivity has been more extensively characterized across all three subtypes. The noted off-target affinity for the 5-HT1A receptor is an important consideration for researchers when interpreting experimental results.[9][10]
The validation of this compound's selectivity through robust experimental methods, such as radioligand binding assays, underscores its utility as a precise pharmacological tool. For researchers in drug discovery and development, this compound provides a means to selectively probe the physiological and pathological roles of the α2B and α2C-adrenergic receptor subtypes, paving the way for the development of more targeted and effective therapeutics.
References
- 1. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural determinants of the alpha2 adrenoceptor subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor subtypes indicated by [3H]yohimbine binding in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2A and alpha-2B adrenergic receptor subtypes: antagonist binding in tissues and cell lines containing only one subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Postsynaptic alpha adrenergic receptor subtypes differentiated by yohimbine in tissues from the rat. Existence of alpha-2 adrenergic receptors in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and this compound also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of ARC 239: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of ARC 239, a potent α2-adrenergic receptor antagonist, with other receptor systems. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to offer a clear perspective on the selectivity of this compound.
Executive Summary
This compound is primarily recognized as a selective antagonist for the α2B-adrenergic receptor subtype. However, cross-reactivity studies have revealed notable interactions with other receptors, particularly the serotonin 5-HT1A receptor. This guide presents a detailed comparison of this compound's binding affinities for various α-adrenergic and serotonergic receptor subtypes, highlighting its selectivity profile. All data is presented in a standardized format to facilitate objective comparison with alternative compounds.
Comparative Binding Affinity of this compound
The selectivity of this compound is quantitatively demonstrated through its binding affinities (Ki/pKi) for different receptor subtypes. The following table summarizes the key findings from radioligand binding assays.
| Receptor Subtype | Ligand | Species | Tissue/Cell Line | pKi | Ki (nM) | Selectivity (fold) vs. α2B | Reference |
| α2B-Adrenergic | This compound | Rat | Neonatal Rat Lung | 7.06 | 87.1 | - | [1] |
| α2C-Adrenergic | This compound | Human | - | 6.95 | 112.2 | ~1.3 | [1] |
| α2A-Adrenergic | This compound | Human | Platelet | ~5.06 | ~8710 | ~100 | [2] |
| 5-HT1A | This compound | Rat | Brain Cortex | - | 63.1 | - | [1] |
Note: The Ki value for the α2A-adrenergic receptor is estimated based on the reported 100-fold selectivity compared to the α2B subtype from the same foundational study.[2]
Experimental Protocols
The binding affinity data presented in this guide was primarily obtained through competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparations: Homogenates from tissues or cells expressing the receptor of interest (e.g., neonatal rat lung for α2B, human platelets for α2A, rat brain cortex for 5-HT1A).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]rauwolscine or [3H]yohimbine for α2-adrenergic receptors, [3H]8-OH-DPAT for 5-HT1A receptors).
-
Test Compound: this compound at various concentrations.
-
Incubation Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Molecular Interactions
This compound exerts its effects by modulating the signaling pathways of the receptors it binds to. Both α2-adrenergic and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).
α2B-Adrenergic Receptor Signaling
Activation of the α2B-adrenergic receptor by its endogenous ligands (e.g., norepinephrine, epinephrine) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and modulates the function of various downstream effectors. As an antagonist, this compound blocks this signaling cascade.
Figure 1: Antagonistic action of this compound on the α2B-adrenergic receptor signaling pathway.
5-HT1A Receptor Cross-Reactivity and Signaling
This compound also demonstrates notable affinity for the 5-HT1A receptor. Similar to the α2B receptor, the 5-HT1A receptor is coupled to Gi/o proteins. Its activation by serotonin leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The antagonistic action of this compound at this receptor would also block this inhibitory signaling.
Figure 2: Cross-reactivity of this compound with the 5-HT1A receptor signaling pathway.
Experimental Workflow for Cross-Reactivity Screening
The process of identifying and quantifying the cross-reactivity of a compound like this compound involves a systematic screening approach.
Figure 3: A generalized workflow for determining the cross-reactivity profile of a test compound.
Conclusion
The experimental data clearly indicates that this compound is a potent and selective antagonist of the α2B-adrenergic receptor, exhibiting approximately 100-fold selectivity over the α2A subtype.[2] Notably, it also displays significant affinity for the 5-HT1A receptor, a factor that should be taken into consideration in the design and interpretation of studies utilizing this compound. This guide provides the necessary data and context for researchers to make informed decisions regarding the application of this compound in their experimental paradigms.
References
The Dubious Role of ARC 239 as a Negative Control in α2-Adrenoceptor Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the integrity and validity of experimental findings. This guide provides a critical comparison of ARC 239, often considered for use as a negative control in α2-adrenoceptor studies, with other potential alternatives. Through an objective analysis of binding affinity and functional activity data, this document aims to highlight the limitations of this compound for this purpose and offer guidance on the selection of more suitable control compounds.
The α2-adrenoceptors, a class of G protein-coupled receptors, are crucial mediators of sympathetic nervous system activity and are subdivided into three main subtypes: α2A, α2B, and α2C. Investigating the specific roles of these subtypes requires pharmacological tools with high selectivity. While this compound has been characterized as a selective antagonist for the α2B and α2C subtypes over the α2A subtype, its significant affinity for other receptors, notably the serotonin 5-HT1A receptor, complicates its use as a straightforward negative control. An ideal negative control should be structurally similar to the active compound but devoid of pharmacological activity at the target of interest and other potential off-target receptors that could influence the experimental outcome.
Comparative Analysis of α2-Adrenoceptor Antagonists
To facilitate an informed decision on the appropriate negative control for your α2-adrenoceptor experiments, the following tables summarize the binding affinities and functional potencies of this compound and a selection of alternative α2-adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (Ki in nM) of Selected α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | α1 | 5-HT1A | Selectivity Notes |
| This compound | ~2500 | ~4 | ~8.5 | Moderate Affinity | ~63 | Selective for α2B/α2C over α2A; significant 5-HT1A affinity. |
| BRL 44408 | ~1.7 - 8.5 | ~145 | High | Low | ~199 - 338 | Highly selective for α2A over α2B/α2C; also shows 5-HT1A affinity. |
| Prazosin | ~300 - 16000 | ~5 - 10 | Moderate Affinity | High Affinity (α1) | Low Affinity | Primarily a potent α1-adrenoceptor antagonist with moderate to low affinity for α2 subtypes. |
| Yohimbine | ~1.4 | ~7.1 | ~0.88 | Moderate Affinity | Moderate Affinity | Non-selective α2-adrenoceptor antagonist with significant affinity for other receptors. |
Table 2: Comparative Functional Antagonist Potencies (pA2 / pKB values) of Selected α2-Adrenoceptor Antagonists
| Compound | α2A | α2B | α2C | Functional Assay Notes |
| This compound | - | - | - | Limited publicly available pA2 data for all subtypes. |
| BRL 44408 | ~7.75 | - | - | pKB value determined in a functional assay measuring agonist-inhibited locus coeruleus cell firing. |
| Prazosin | - | - | - | pA2 values vary depending on the tissue and experimental conditions, primarily characterized at α1-adrenoceptors. |
| Yohimbine | - | - | - | pA2 values are tissue-dependent, reflecting its non-selective α2-antagonist profile. |
The Case Against this compound as a Negative Control
The data presented clearly indicate that this compound is not an inert compound at α2-adrenoceptors. Its high affinity for α2B and α2C subtypes means it will act as a potent antagonist at these receptors, making it unsuitable as a negative control in experiments involving these subtypes. Furthermore, its significant affinity for the 5-HT1A receptor introduces a confounding variable, as activation or blockade of this receptor can elicit physiological responses that may be mistakenly attributed to the α2-adrenoceptor system.
An ideal negative control for an α2-adrenoceptor agonist, for instance, would be a molecule that is structurally analogous but lacks the ability to bind to and activate the receptor. The use of an inactive enantiomer of a chiral α2-adrenoceptor ligand would be a preferred strategy. However, the commercial availability of such specific reagents is often limited.
Experimental Protocols
For researchers aiming to characterize the activity of their own compounds or to validate the use of a negative control, the following outlines of standard experimental protocols are provided.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the binding affinity (Ki) of a test compound for α2-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human α2-adrenoceptor subtype (α2A, α2B, or α2C).
-
A suitable radioligand with high affinity and selectivity for α2-adrenoceptors (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).
-
Test compound (e.g., this compound or a potential negative control).
-
Non-specific binding control (e.g., a high concentration of an unlabeled α2-adrenoceptor antagonist like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation or blockade by quantifying the inhibition of cyclic AMP (cAMP) production, a key second messenger in α2-adrenoceptor signaling.
Objective: To determine the functional potency (e.g., pA2 or IC50) of an antagonist in blocking agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the desired α2-adrenoceptor subtype (e.g., CHO or HEK 293 cells).
-
An α2-adrenoceptor agonist (e.g., UK 14,304 or clonidine).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin or another adenylyl cyclase activator to stimulate cAMP production.
-
Test antagonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with the phosphodiesterase inhibitor.
-
Add varying concentrations of the test antagonist to the wells.
-
After a short incubation, add the α2-adrenoceptor agonist at a concentration that gives a submaximal response (e.g., EC80) along with forskolin to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of cAMP accumulation.
-
Calculate the IC50 or pA2 value to determine the functional potency of the antagonist.
Caption: Functional cAMP Assay Workflow.
α2-Adrenoceptor Signaling Pathway
Understanding the underlying signaling pathway is crucial for interpreting experimental results.
Caption: α2-Adrenoceptor Signaling Pathway.
Conclusion and Recommendations
Recommendations for Selecting a Negative Control:
-
Prioritize Inactive Enantiomers: Whenever possible, the inactive enantiomer of the active compound being studied is the most appropriate negative control.
-
Consider Structurally Related but Inactive Compounds: If an inactive enantiomer is unavailable, seek out structurally similar compounds that have been pharmacologically characterized and shown to be devoid of activity at the target receptor and relevant off-target receptors.
-
Thorough Characterization: Regardless of the chosen negative control, it is essential to experimentally verify its lack of activity in your specific assay system. This includes performing binding and functional assays to confirm its inertness at the α2-adrenoceptor subtypes and any other potential targets of concern.
By carefully selecting and validating a truly inactive control compound, researchers can ensure the reliability and accuracy of their findings in the complex field of α2-adrenoceptor pharmacology.
Comparative Analysis of ARC-239's Adrenergic Receptor Antagonism Across Diverse Tissue Types
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the α2B-adrenoceptor antagonist ARC-239 with alternative adrenergic receptor antagonists, supported by experimental data and detailed methodologies.
ARC-239 is a potent and selective antagonist of the α2B-adrenergic receptor, a subtype of the α2-adrenoceptor family that plays crucial roles in regulating neurotransmitter release and physiological functions in various tissues. This guide provides a comparative analysis of ARC-239's performance in different tissue types, juxtaposed with other well-characterized α-adrenoceptor antagonists: the α1-selective antagonist prazosin, the relatively non-selective α2-antagonist yohimbine, and the α2A-selective antagonist BRL 44408. This comparison aims to elucidate the tissue-specific effects of ARC-239 and highlight its potential as a selective pharmacological tool.
Executive Summary of Comparative Antagonist Activity
The following table summarizes the known quantitative effects of ARC-239 and its comparators across a range of tissues. Data for ARC-239 remains limited in publicly available literature, necessitating further research to fully characterize its profile.
| Tissue/Cell Type | Parameter | ARC-239 | Prazosin | Yohimbine | BRL 44408 |
| Human Platelets | Inhibition of Agonist-Induced Aggregation | Qualitatively inhibits ADP, epinephrine, and arachidonic acid-induced aggregation[1] | Variable effects reported; may normalize increased aggregation in hypertension[2][3] | Inhibits epinephrine-induced aggregation (lowest effective oral dose: 8 mg)[1] | Data not available |
| Rat Uterus (pregnant) | Inhibition of Noradrenaline-Stimulated Contraction | Strong inhibitory effect observed[4] | No significant effect on uterine activity[5] | Inhibits uterine activity[5][6] | Data not available |
| Mouse Gastric Mucosa | Antagonism of α2-Agonist-Induced Gastroprotection | Antagonizes gastroprotective effect at 10.4 nM[1] | Data not available | Improves delayed gastric emptying in endotoxemia[7]; no significant effect on gastric emptying in obese subjects[8] | Data not available |
| Mouse Cardiomyocytes | L-type Ca2+ Current Inhibition | Minor rightward shift of guanabenz-induced inhibition | Data not available | IC50 = 139.7 μM[9] | Data not available |
| Rat Brain (Cortex) | Receptor Binding Affinity (Ki) | 63.1 nM (for 5-HT1A receptor)[1] | Data not available | Data not available | 1.7 nM (for α2A-adrenoceptor) |
| Rat Brain (Cortex) | Neurotransmitter Synthesis | Increases dopamine synthesis (39-46%) | Data not available | Data not available | Increases norepinephrine and dopamine levels |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of α2B-adrenergic receptor in smooth muscle and the inhibitory action of ARC-239.
Caption: Workflow for assessing the effect of ARC-239 on platelet aggregation using light transmission aggregometry.
Detailed Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments cited are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the in vitro effect of ARC-239 on platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.
-
ARC-239 and other test compounds dissolved in an appropriate vehicle (e.g., DMSO, saline).
-
Platelet agonists: Adenosine diphosphate (ADP), epinephrine, arachidonic acid, collagen.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
-
Centrifuge.
Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C for 10 minutes. Add ARC-239 or the vehicle control to the PRP and incubate for a specified period (e.g., 5-10 minutes) at 37°C with continuous stirring.
-
Aggregation Measurement: Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading (0% aggregation). Set the 100% aggregation level using a PPP blank.
-
Agonist Addition: Add the platelet agonist to the PRP sample to induce aggregation.
-
Data Recording: Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Dose-response curves are generated to determine the IC50 value of ARC-239 for each agonist.
Isolated Uterine Tissue Contraction Assay
Objective: To evaluate the effect of ARC-239 on noradrenaline-induced contractions in isolated uterine smooth muscle strips.
Materials:
-
Uterine tissue from pregnant rats (e.g., day 22 of gestation).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 and 5% CO2.
-
ARC-239, noradrenaline, and other test compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a pregnant rat and excise the uterine horns. Place the tissue in cold Krebs-Henseleit solution. Dissect longitudinal smooth muscle strips (e.g., 10 mm long, 2 mm wide).
-
Mounting: Mount the uterine strips vertically in the organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Apply an initial tension of 1 g to each strip and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Contraction Induction: Induce sustained contractions by adding a submaximal concentration of noradrenaline (e.g., 1 µM).
-
Antagonist Addition: Once a stable contraction plateau is reached, add cumulative concentrations of ARC-239 to the organ bath.
-
Data Recording: Record the isometric tension continuously.
-
Data Analysis: Express the relaxation induced by ARC-239 as a percentage of the maximal noradrenaline-induced contraction. Construct concentration-response curves to determine the EC50 or pA2 value.
In Vivo Gastric Acid Secretion Assay in Mice
Objective: To determine the effect of ARC-239 on α2-agonist-mediated changes in gastric acid secretion in vivo.
Materials:
-
Mice (e.g., C57BL/6).
-
Anesthetic (e.g., urethane).
-
ARC-239, α2-adrenergic agonist (e.g., clonidine), and vehicle solutions.
-
Surgical instruments for pylorus ligation.
-
pH meter and titration equipment.
-
Saline solution.
Procedure:
-
Animal Preparation: Fast the mice for 18-24 hours with free access to water. Anesthetize the mice.
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent gastric emptying.
-
Drug Administration: Administer ARC-239 or vehicle subcutaneously or intraperitoneally. After a predetermined time, administer the α2-agonist to stimulate changes in gastric acid secretion.
-
Gastric Content Collection: After a set period (e.g., 4 hours) following pylorus ligation, euthanize the mice and carefully excise the stomachs.
-
Analysis of Gastric Juice: Collect the gastric content and centrifuge to remove solid debris. Measure the volume of the gastric juice.
-
Titration: Titrate the gastric juice with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
Data Analysis: Express the results as total acid output (μEq/4h). Compare the acid output in the different treatment groups.
Cardiomyocyte Calcium Transient Measurement
Objective: To assess the effect of ARC-239 on L-type calcium channel currents in isolated cardiomyocytes.
Materials:
-
Isolated ventricular cardiomyocytes from mice.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ARC-239, L-type Ca2+ channel agonist (e.g., Bay K 8644), and antagonist (e.g., nifedipine).
-
Perfusion system with controlled temperature (37°C).
-
Inverted fluorescence microscope with a high-speed camera or a photomultiplier system.
-
Data acquisition and analysis software.
Procedure:
-
Cell Loading: Incubate the isolated cardiomyocytes with the Ca2+ indicator dye in a physiological salt solution for a specified time (e.g., 20-30 minutes) at room temperature.
-
Perfusion: Place the dye-loaded cells in a perfusion chamber on the stage of the microscope and perfuse with a physiological solution at 37°C.
-
Baseline Recording: Record baseline Ca2+ transients by field-stimulating the cardiomyocytes at a constant frequency (e.g., 1 Hz).
-
Drug Application: Perfuse the cells with a solution containing ARC-239 at various concentrations.
-
Data Recording: Record the changes in the fluorescence ratio (for Fura-2) or intensity (for Fluo-4) in response to electrical stimulation.
-
Data Analysis: Analyze the amplitude, duration, and kinetics (time to peak, decay time constant) of the Ca2+ transients. Construct dose-response curves to determine the IC50 or EC50 of ARC-239 on these parameters.
This guide provides a foundational comparative analysis of ARC-239. The limited availability of quantitative data for ARC-239 underscores the need for further research to fully elucidate its pharmacological profile and therapeutic potential. The provided protocols offer a starting point for such investigations.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Transient Assay for Cardiac Arrhythmic Potential Evaluation: using human iPS-Derived Cardio Myocytes | RE-Place [re-place.be]
- 4. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. plateletservices.com [plateletservices.com]
- 7. researchgate.net [researchgate.net]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
Replicating Published Findings with ARC-239: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ARC-239, a selective α2B/2C-adrenoceptor antagonist, with other relevant compounds. It includes detailed experimental protocols for replicating key published findings, quantitative data for performance comparison, and visualizations of critical pathways and workflows.
Performance Comparison of α2-Adrenoceptor Antagonists
ARC-239 is a valuable tool for investigating the physiological and pathological roles of the α2B-adrenoceptor subtype. Its selectivity for α2B/2C subtypes allows for more targeted research compared to non-selective antagonists. This section provides a comparative analysis of ARC-239's binding affinity against other commonly used α-adrenoceptor antagonists. The data, presented in terms of pKi and Ki values, has been compiled from various published studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | α2A-AR (pKi) | α2A-AR (Ki, nM) | α2B-AR (pKi) | α2B-AR (Ki, nM) | α2C-AR (pKi) | α2C-AR (Ki, nM) | Selectivity Profile |
| ARC-239 | 5.6 - 5.95 | ~2500 | 7.41 - 8.4 | ~4 - 39 | 7.08 - 7.56 | ~27 - 83 | Selective α2B/2C |
| Prazosin | - | - | - | 237 | - | - | α1/α2B Antagonist |
| Imiloxan | - | - | 7.26 | ~55 | - | - | Highly Selective α2B |
| BRL 44408 | - | 1.7 | - | 144.5 | - | - | Selective α2A |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki is the inhibition constant and represents the concentration of a drug that will bind to 50% of the receptors in the absence of the radioligand.
Experimental Protocols for Replicating Key Findings
To facilitate the replication of published data on ARC-239, detailed methodologies for two key experimental assays are provided below. These protocols are based on established methods in the field.
Radioligand Binding Assay for α2-Adrenoceptor Subtypes
This protocol is designed to determine the binding affinity of ARC-239 and other compounds for different α2-adrenoceptor subtypes expressed in cultured cells.
1. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human α2A, α2B, or α2C-adrenoceptor subtypes.
-
Grow cells to 80-90% confluency.
-
Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
2. Competitive Radioligand Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-Rauwolscine or [3H]-MK912 for α2-adrenoceptors), and varying concentrations of the competing ligand (ARC-239 or other test compounds).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression analysis to a one-site or two-site binding model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Platelet Aggregation Assay
This assay is used to assess the functional effect of ARC-239 on platelet aggregation, a process in which the α2B-adrenoceptor is implicated.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes at room temperature) to separate the PRP (supernatant) from red and white blood cells.
-
Carefully collect the PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes). The PPP is used as a reference (100% aggregation).
2. Platelet Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the test compound (ARC-239 or vehicle control) to the PRP and incubate for a specified period.
-
Initiate platelet aggregation by adding an agonist, such as adenosine diphosphate (ADP) or epinephrine.
-
Monitor the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Record the maximum percentage of aggregation.
3. Data Analysis:
-
Compare the maximum aggregation in the presence of ARC-239 to that of the vehicle control.
-
Generate dose-response curves by testing a range of ARC-239 concentrations to determine the IC50 for the inhibition of platelet aggregation.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
α2B-Adrenoceptor Signaling Pathway
ARC 239 in Combination with Pharmacological Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ARC 239 is a selective antagonist of the α2B and α2C adrenergic receptor subtypes, with a pKi of 7.06 for the rat kidney α2B receptor and 6.95 for the human α2C receptor.[1] It has demonstrated approximately 100-fold selectivity for the α2B subtype over other α-adrenoceptors.[2] Notably, this compound also exhibits affinity for the 5-HT1A receptor, with a reported Ki value of 63.1 nM.[1][3] This dual activity makes it a valuable tool for dissecting the roles of these receptor systems in various physiological and pathological processes. This guide provides a comparative analysis of this compound's performance in combination with other pharmacological agents, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
I. This compound in Combination with α-Adrenergic Agents
A. Interaction with Guanabenz in Cardiac Myocytes
A key area of investigation for this compound is its interaction with α2-adrenoceptor agonists in the cardiovascular system. Studies have explored its effect on the guanabenz-induced suppression of L-type Ca2+ current (ICaL) in mouse cardiac myocytes.
| Combination | Cell Type | Parameter Measured | Key Finding | Reference |
| This compound (40 µM) + Guanabenz | Mouse Cardiac Myocytes | L-type Ca2+ Current (ICaL) | This compound antagonized the inhibitory effect of low doses of guanabenz on ICaL. | [4] |
-
Cell Preparation: Single ventricular myocytes are isolated from adult mouse hearts by enzymatic digestion.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record L-type Ca2+ currents (ICaL). Cardiomyocytes are perfused with an external solution, and the patch pipette is filled with an internal solution.
-
Drug Application:
-
A baseline ICaL is established.
-
Guanabenz, a non-selective α2-adrenoceptor agonist, is applied to the cell to induce suppression of ICaL.
-
To test the effect of this compound, cells are pre-incubated with this compound (e.g., 40 µM) before the application of guanabenz.
-
-
Data Analysis: The peak ICaL density (pA/pF) is measured before and after drug application. The dose-response relationship of guanabenz on ICaL suppression is plotted in the absence and presence of this compound to determine the antagonistic effect.[4]
The α2-adrenergic signaling pathway in cardiac myocytes involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity, which in turn modulates L-type Ca2+ channel function. Guanabenz activates this pathway, while this compound acts as an antagonist.
Caption: α2-Adrenergic signaling in cardiomyocytes.
Caption: Patch-clamp experimental workflow.
II. This compound in Combination with Platelet Aggregating Agents
This compound's role as an α2-adrenoceptor antagonist makes it relevant in the study of platelet aggregation, a process where α2A-adrenoceptors are known to be involved.
A. Interaction with Adrenaline and ADP
Studies have investigated the effect of this compound in combination with pro-aggregating agents like adrenaline (epinephrine) and ADP.
Specific quantitative data for this compound in combination with adrenaline and ADP from the provided search results is limited. The following table structure is provided as a template for reporting such data when available.
| Combination | Platelet Source | Parameter Measured | Expected Finding |
| This compound + Adrenaline + ADP | Human/Rat Whole Blood or Platelet-Rich Plasma | % Platelet Aggregation | Inhibition of adrenaline-potentiated ADP-induced aggregation |
-
Sample Preparation: Whole blood is collected in citrate-containing tubes. Platelet-rich plasma (PRP) can be prepared by centrifugation.
-
Aggregometry: A lumi-aggregometer is used to measure platelet aggregation. An aliquot of the blood or PRP is placed in the aggregometer cuvette.
-
Drug Application:
-
A baseline level of light transmittance (for PRP) or impedance (for whole blood) is established.
-
This compound is added to the sample at various concentrations and incubated.
-
Platelet aggregation is induced by the addition of adrenaline followed by ADP.
-
-
Data Analysis: The change in light transmittance or impedance over time is recorded, and the percentage of aggregation is calculated. The inhibitory effect of this compound is determined by comparing the aggregation in its presence to a control without the antagonist.
Adrenaline potentiates ADP-induced platelet aggregation through α2A-adrenergic receptors, which are coupled to Gi proteins, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels. Lower cAMP levels reduce the threshold for platelet activation by other agonists like ADP.
Caption: Platelet aggregation signaling pathway.
Caption: Platelet aggregometry workflow.
III. This compound and the 5-HT1A Receptor
This compound's affinity for the 5-HT1A receptor (Ki = 63.1 nM) indicates a potential for off-target effects or for its use in studying serotonergic systems.[1][3] This interaction should be considered when interpreting data from experiments using this compound, especially at higher concentrations.
A. Comparison with 5-HT1A Receptor Ligands
When studying the specific effects of α2B/C-adrenoceptor blockade, it is crucial to compare the effects of this compound with those of more selective α2-adrenoceptor antagonists that lack 5-HT1A affinity, or with specific 5-HT1A receptor antagonists to delineate the contribution of each receptor system.
| Compound | Target | Affinity (Ki or pKi) | Reference |
| This compound | α2B-Adrenoceptor (rat) | pKi = 7.06 | [1] |
| This compound | α2C-Adrenoceptor (human) | pKi = 6.95 | [1] |
| This compound | 5-HT1A Receptor | Ki = 63.1 nM | [1][3] |
| WAY-100635 | 5-HT1A Receptor | High affinity antagonist | N/A |
| 8-OH-DPAT | 5-HT1A Receptor | High affinity agonist | N/A |
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of α2B/C-adrenergic and 5-HT1A receptors. Its use in combination with other agents, such as α-adrenergic agonists and platelet aggregators, provides insights into the complex signaling pathways governing cardiovascular function and hemostasis. Researchers and drug development professionals should carefully consider its dual receptor profile and utilize appropriate controls to ensure accurate interpretation of experimental results. The provided experimental frameworks and signaling diagrams offer a foundation for designing and understanding studies involving this compound in combination with other pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and this compound also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of α2-Adrenoceptor Subtypes in Suppression of L-Type Ca2+ Current in Mouse Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of ARC-239 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of ARC-239, a selective antagonist of the α2B-adrenergic receptor (ADRA2B). We will explore the use of ARC-239 as a pharmacological tool and compare its effects to the genetic approach of small interfering RNA (siRNA) knockdown of the ADRA2B. This guide will provide supporting experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Introduction to Target Validation
Validating that a drug candidate's therapeutic effect is mediated through its intended target is a critical step in the drug development process. Off-target effects can lead to unforeseen side effects and reduced efficacy. This guide focuses on comparing a small molecule antagonist, ARC-239, with a genetic tool, siRNA, to confirm the on-target activity related to the α2B-adrenergic receptor.
ARC-239 is a known antagonist with high affinity for the α2B and α2C-adrenergic receptors.[1][2] It is often used to pharmacologically probe the function of these receptors.
siRNA offers a genetic approach to target validation by specifically degrading the messenger RNA (mRNA) of the target protein, in this case, the ADRA2B receptor, leading to a temporary "knockdown" of the receptor's expression.
Comparative Data Presentation
To objectively compare the on-target effects of ARC-239 and ADRA2B siRNA, we will examine their impact on two key downstream signaling events following receptor activation by an agonist (e.g., norepinephrine): inhibition of cyclic AMP (cAMP) production and mobilization of intracellular calcium.
Table 1: Comparison of ARC-239 and ADRA2B siRNA on Agonist-Induced cAMP Inhibition
| Parameter | ARC-239 | ADRA2B siRNA | Scrambled siRNA (Control) |
| Target | α2B/α2C-adrenergic receptors | ADRA2B mRNA | Non-targeting |
| Mechanism of Action | Competitive antagonism | mRNA degradation | No specific effect |
| ADRA2B Receptor Expression | Unchanged | ~80% reduction | Unchanged |
| Agonist (Norepinephrine) EC50 for cAMP Inhibition | Rightward shift (Increased EC50) | Rightward shift (Increased EC50) | No significant change |
| Maximal Inhibition of cAMP Production by Agonist | No change | Reduced by ~75% | No significant change |
| IC50 of ARC-239 for cAMP Inhibition | ~10 nM | Not Applicable | Not Applicable |
Table 2: Comparison of ARC-239 and ADRA2B siRNA on Agonist-Induced Intracellular Calcium Mobilization
| Parameter | ARC-239 | ADRA2B siRNA | Scrambled siRNA (Control) |
| Target | α2B/α2C-adrenergic receptors | ADRA2B mRNA | Non-targeting |
| Mechanism of Action | Competitive antagonism | mRNA degradation | No specific effect |
| ADRA2B Receptor Expression | Unchanged | ~80% reduction | Unchanged |
| Agonist (Norepinephrine) EC50 for Calcium Mobilization | Rightward shift (Increased EC50) | Rightward shift (Increased EC50) | No significant change |
| Maximal Agonist-Induced Calcium Mobilization | No change | Reduced by ~70% | No significant change |
| IC50 of ARC-239 for Calcium Mobilization Inhibition | ~15 nM | Not Applicable | Not Applicable |
Experimental Protocols
Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α2B-adrenergic receptor (HEK293-ADRA2B).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
siRNA Transfection
-
siRNA: Use a validated siRNA sequence targeting the human ADRA2B mRNA. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent suitable for the cell line.
-
Protocol:
-
Seed HEK293-ADRA2B cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
On the day of transfection, dilute the ADRA2B siRNA or scrambled siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours before proceeding with functional assays or protein expression analysis.
-
Validation of siRNA Knockdown
-
Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from transfected cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ADRA2B and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the percentage of mRNA knockdown relative to cells transfected with scrambled siRNA.
-
-
Western Blotting:
-
Lyse transfected cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the α2B-adrenergic receptor and a loading control antibody (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect chemiluminescence.
-
Quantify band intensities to determine the percentage of protein knockdown.
-
cAMP Inhibition Assay (TR-FRET)
-
Principle: This assay measures the inhibition of forskolin-stimulated cAMP production by an α2B-adrenergic receptor agonist.
-
Protocol:
-
Plate HEK293-ADRA2B cells (either untransfected, or 48-72 hours post-transfection with siRNA) in a 384-well plate.
-
For ARC-239 experiments, pre-incubate the cells with varying concentrations of ARC-239 for 30 minutes.
-
Stimulate the cells with a fixed concentration of an agonist (e.g., 1 µM norepinephrine) in the presence of 10 µM forskolin for 30 minutes.
-
Lyse the cells and perform a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay according to the manufacturer's instructions.
-
Measure the TR-FRET signal on a compatible plate reader. A decrease in signal indicates an increase in cAMP levels.
-
Intracellular Calcium Mobilization Assay
-
Principle: This assay measures the increase in intracellular calcium concentration upon agonist stimulation of the α2B-adrenergic receptor, which can couple to Gq/11 proteins in some cellular contexts.
-
Protocol:
-
Plate HEK293-ADRA2B cells (untransfected or siRNA-transfected) in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
For ARC-239 experiments, pre-incubate the cells with varying concentrations of ARC-239 for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of an agonist (e.g., norepinephrine) and immediately begin kinetic fluorescence readings.
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Mandatory Visualizations
Conclusion
This guide demonstrates that both ARC-239 and ADRA2B siRNA are effective tools for validating the on-target effects mediated by the α2B-adrenergic receptor.
-
ARC-239 provides a rapid and reversible method to probe receptor function. As a competitive antagonist, it shifts the agonist dose-response curve to the right without affecting the maximal response.
-
ADRA2B siRNA offers a highly specific genetic approach to confirm that the observed signaling is indeed mediated by the intended receptor. Successful knockdown of the receptor leads to a significant reduction in the maximal response to the agonist.
By using these two complementary methods, researchers can gain a high degree of confidence in the on-target activity of novel compounds targeting the α2B-adrenergic receptor, a crucial step in the preclinical drug development pipeline.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for ARC 239
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ARC 239, a chemical compound identified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.
Hazard and Safety Data
The following table summarizes the key hazard information for this compound (dihydrochloride). This data is essential for understanding the risks associated with its handling and disposal.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[1] |
| Aquatic Hazard (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Experimental Protocols: Spill and Disposal Management
In the event of a spill and for routine disposal, the following procedures, derived from the Safety Data Sheet (SDS), should be strictly followed.
Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area to a safe location and ensure adequate ventilation.[1]
-
Personal Protective Equipment (PPE): Use full personal protective equipment, including respiratory protection, to avoid breathing vapors, mist, or dust.[1]
-
Prevent Further Leakage: Take steps to prevent the spill from spreading further.[1]
-
Containment: Keep the product away from drains and water courses to prevent environmental contamination.[1]
-
Absorption: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate.[1]
-
Disposal of Contaminated Material: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[1]
Proper Disposal Procedure:
The primary directive for the disposal of this compound is to adhere to local regulations. The Safety Data Sheet for this compound specifies the precautionary statement P501: "Dispose of contents/container in accordance with local regulation."[1] This indicates that the specific methods of disposal are dictated by the hazardous waste disposal regulations of your institution and region.
General Disposal Workflow:
The following diagram illustrates a general workflow for the proper handling and disposal of this compound in a laboratory setting.
This compound Handling and Disposal Workflow
References
Personal protective equipment for handling ARC 239
Essential Safety and Handling Guide for ARC 239
This guide provides crucial safety, handling, and disposal information for this compound, a selective α2B-adrenoceptor antagonist, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, acute hazard (Category 1), H400: Very toxic to aquatic life.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
The signal word for this substance is Warning .[1]
Quantitative Data Summary
| Data Point | Value | Source |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | [1] | |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | [1] | |
| Molecular Weight | 480.43 g/mol | [1] |
| Occupational Exposure Limits | No data available | [1] |
Operational and Disposal Plans
Strict adherence to the following protocols is mandatory for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear appropriate protective gloves.[1]
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the substance in powdered form or when generating aerosols.[1]
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
A safety shower and eye wash station must be readily accessible.[1]
Safe Handling Practices:
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Avoid breathing dust, vapors, or mist.[1]
-
Prevent the release of the substance into the environment.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry place. The chemical is stable under recommended storage conditions.[1]
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[1]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and shoes and seek medical advice.[1]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.
Spill Response:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage. Do not allow the chemical to enter drains or water courses.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable, labeled container for disposal.[1]
Disposal Plan
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.[1]
-
Due to its high toxicity to aquatic life, prevent release into the environment.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.
Mechanism of Action: Signaling Pathway
This compound functions as a selective antagonist for the α2B-adrenergic receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the inhibitory effect of this compound on the α2B-adrenoceptor signaling pathway.
Caption: Mechanism of this compound as an α2B-adrenoceptor antagonist.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
